Picroside IV
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O12/c25-10-24-16-13(17(28)21(24)36-24)7-8-32-22(16)35-23-20(31)19(30)18(29)14(34-23)9-33-15(27)6-3-11-1-4-12(26)5-2-11/h1-8,13-14,16-23,25-26,28-31H,9-10H2/b6-3+/t13-,14-,16-,17+,18-,19+,20-,21+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYYFSOMEOHPPO-LQQBYVAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)COC(=O)C=CC5=CC=C(C=C5)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)/C=C/C5=CC=C(C=C5)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biosynthesis of Picroside IV: A Deep Dive into the Metabolic Machinery of Picrorhiza kurroa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picroside IV, an iridoid glycoside found in the Himalayan medicinal plant Picrorhiza kurroa, is a compound of increasing interest due to its potential therapeutic properties, including hepatoprotective, neuroprotective, and anti-inflammatory effects.[1] Understanding its biosynthesis is crucial for metabolic engineering to enhance its production and for the synthesis of novel derivatives with improved pharmacological activities. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, integrating current knowledge on the involved metabolic routes, key enzymes, and regulatory mechanisms. We present quantitative data from related picrosides to infer the dynamics of iridoid glycoside production, detail relevant experimental protocols, and visualize the complex biological processes through pathway and workflow diagrams.
The Convergent Biosynthetic Pathway of this compound
The formation of this compound is a complex process that involves the convergence of three major metabolic pathways: the methylerythritol phosphate (MEP) pathway, the iridoid pathway, and the phenylpropanoid pathway. The MEP pathway is the primary contributor to the iridoid backbone.[2]
The MEP and MVA Pathways: Building the Isoprenoid Precursors
The biosynthesis of the iridoid core of this compound begins with the formation of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are primarily synthesized through the plastidial MEP pathway, with a minor contribution from the cytosolic mevalonate (MVA) pathway.[2] The head-to-tail condensation of IPP and DMAPP yields geranyl pyrophosphate (GPP), the universal precursor for monoterpenoids, including the iridoids.[2]
The Iridoid Pathway: Forging the Catalpol Core
GPP is channeled into the iridoid pathway, where it undergoes a series of oxidation and cyclization reactions to form the characteristic iridoid skeleton. A key intermediate is geraniol, which is then hydroxylated and oxidized. The iridoid synthase (IS) catalyzes the crucial cyclization step.[3] Further enzymatic modifications, including glycosylation and hydroxylation, lead to the formation of catalpol, the iridoid aglycone of this compound.[4]
The Phenylpropanoid Pathway: Synthesizing the Acyl Moiety
Concurrently, the phenylpropanoid pathway provides the acyl group that esterifies the catalpol core. This pathway starts with the amino acid phenylalanine. For this compound, the specific acyl group is p-coumaroyl, which is synthesized from phenylalanine via cinnamic acid and p-coumaric acid. This is then activated to its CoA-ester form, p-coumaroyl-CoA, for the final esterification step.[5]
The Final Step: Acylation to Form this compound
The biosynthesis of this compound culminates in the esterification of the catalpol backbone with p-coumaroyl-CoA. This reaction is catalyzed by a specific acyltransferase. While the exact enzyme for this compound is yet to be characterized, studies on the closely related Picroside II suggest that a BAHD acyltransferase, possibly an anthocyanin acyltransferase (ACT) or a related enzyme, is responsible for this final step.[6][7]
Quantitative Insights into Picroside Biosynthesis
While specific quantitative data for this compound is limited, extensive research on the major picrosides, Picroside I and Picroside II, in P. kurroa provides valuable insights into the regulation and productivity of the iridoid glycoside pathway.
Table 1: Picroside Content in Picrorhiza kurroa
| Plant Part | Picroside I Content (%) | Picroside II Content (%) | Reference |
| Rhizomes (Amritsar market) | - | - | [4] |
| Rhizomes (China, sold in Delhi) | - | - | [4] |
| Genotypes (Himalayan populations) | 0.01 - 4.15 | 0.01 - 3.18 | [8] |
Table 2: Gene Expression Changes in High vs. Low Picroside-Producing Strains
| Gene | Pathway | Fold Change (High/Low) | Reference |
| DXPS | MEP | ~5-57 | [2] |
| ISPE | MEP | ~5-57 | [2] |
| PMK | MVA | ~5-57 | [2] |
| EPSPS | Shikimate | ~5-57 | [2] |
| SK | Shikimate | ~5-57 | [2] |
Key Experimental Protocols
Elucidating the biosynthesis of this compound requires a combination of analytical, molecular, and biochemical techniques. Below are outlines of key experimental protocols.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the amount of this compound in plant extracts.
Methodology:
-
Sample Preparation:
-
Dry plant material (e.g., rhizomes, leaves) at 40-50°C and grind to a fine powder.
-
Extract a known weight of the powder (e.g., 100 mg) with a suitable solvent (e.g., 80% methanol) using sonication or reflux extraction for a defined period (e.g., 30-60 minutes).[9]
-
Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[3]
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B). The specific gradient will need to be optimized for this compound separation.
-
Flow Rate: Typically 0.8-1.2 mL/min.[3]
-
Detection: UV detector at a wavelength optimized for this compound (likely around 270-310 nm based on the p-coumaroyl moiety).
-
Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.
-
Precursor Feeding Experiments in Plant Cell Culture
Objective: To confirm the involvement of specific precursors in the this compound biosynthetic pathway.
Methodology:
-
Establishment of Cell Suspension Cultures: Initiate callus from sterile explants of P. kurroa on solid medium and then transfer to liquid medium to establish a suspension culture.
-
Precursor Feeding:
-
Prepare sterile stock solutions of putative precursors (e.g., p-coumaric acid, catalpol).
-
Add the precursor to the cell culture medium at different concentrations at a specific growth phase (e.g., early exponential phase).
-
Include a control culture without the added precursor.
-
-
Incubation and Harvest: Incubate the cultures for a defined period (e.g., 7-14 days). Harvest the cells and the medium separately.
-
Analysis: Extract the cells and the medium and analyze the this compound content using HPLC as described above. An increase in this compound content in the precursor-fed cultures compared to the control would confirm the precursor's role in the pathway.
In Vitro Acyltransferase Enzyme Assay
Objective: To identify and characterize the acyltransferase responsible for the final step of this compound biosynthesis.
Methodology:
-
Enzyme Extraction:
-
Homogenize fresh plant tissue (e.g., roots or rhizomes where acylation is expected to occur) in an extraction buffer.
-
Centrifuge to remove cell debris and collect the crude protein extract (supernatant).
-
-
Enzyme Assay:
-
Set up a reaction mixture containing the crude protein extract, catalpol, and p-coumaroyl-CoA in a suitable buffer.
-
Include negative controls (e.g., without enzyme extract, without catalpol, without p-coumaroyl-CoA).
-
Incubate the reaction mixture at an optimal temperature for a defined period.
-
-
Product Detection:
-
Stop the reaction (e.g., by adding acid or organic solvent).
-
Extract the product and analyze by HPLC or LC-MS to detect the formation of this compound.
-
Conclusion and Future Directions
The biosynthesis of this compound is a testament to the intricate metabolic networks within medicinal plants. While the general pathway is understood, further research is needed to identify and characterize the specific enzymes involved in the later stages of the iridoid pathway and the final acylation step. The application of modern 'omics' technologies, such as transcriptomics and proteomics, combined with functional genomics approaches like gene silencing, will be instrumental in pinpointing the elusive genes. A complete understanding of the biosynthetic pathway will not only facilitate the sustainable production of this compound through metabolic engineering of microbial or plant-based systems but also open avenues for the combinatorial biosynthesis of novel iridoid glycosides with enhanced therapeutic potential.
References
- 1. This compound | 211567-04-3 | LIA56704 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.sdiarticle3.com [file.sdiarticle3.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C24H28O12 | CID 23928135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Capturing acyltransferase(s) transforming final step in the biosynthesis of a major Iridoid Glycoside, (Picroside-II) in a Himalayan Medicinal Herb, Picrorhiza kurroa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and HPLC assisted quantification of two iridoid glycoside compounds and molecular DNA fingerprinting in critically endangered medicinal Picrorhiza kurroa Royle ex Benth: implications for conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Neuroprotective Mechanisms of Picroside II
Foreword: This document addresses the neuroprotective mechanisms of action as requested for Picroside IV. However, a comprehensive review of the current scientific literature reveals that research in this specific area is predominantly focused on a closely related compound, Picroside II . To provide a data-rich and scientifically accurate guide, this whitepaper will detail the well-documented neuroprotective mechanisms of Picroside II, which is considered a principal active component of Picrorhiza species. The findings presented herein for Picroside II are foundational for understanding the potential therapeutic actions of this class of iridoid glycosides.
Introduction
Neurodegenerative diseases and acute brain injuries, such as ischemic stroke, represent significant global health challenges. A key pathological feature common to these conditions is a cascade of secondary injuries involving oxidative stress, apoptosis (programmed cell death), and neuroinflammation, which collectively lead to progressive neuronal loss and functional decline. Picroside II, an iridoid glycoside extracted from the traditional medicinal plant Picrorhiza scrophulariiflora, has emerged as a promising neuroprotective agent. Extensive preclinical studies have demonstrated its ability to mitigate neuronal damage through a multi-targeted mechanism of action. This technical guide provides an in-depth summary of the core signaling pathways modulated by Picroside II, supported by quantitative data and detailed experimental methodologies for researchers and drug development professionals.
Attenuation of Oxidative Stress
Oxidative stress is a primary driver of secondary injury following events like cerebral ischemia-reperfusion. It results from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses. Picroside II exerts a potent antioxidant effect by directly targeting key enzymatic sources of ROS.
The primary mechanism involves the inhibition of NADPH oxidase, a major source of superoxide in the brain following injury. Picroside II has been shown to down-regulate the expression of essential NADPH oxidase subunits, including Rac-1 and Nox2.[1][2] By reducing the activation of this enzyme complex, Picroside II significantly decreases the production of ROS.[1][3] Furthermore, it enhances the brain's endogenous antioxidant capacity by increasing the activity of enzymes like superoxide dismutase (SOD).[4]
Quantitative Data: Effects on Oxidative Stress Markers
| Marker | Experimental Model | Picroside II Concentration/Dose | Key Result | Citation |
| Intracellular ROS | Glutamate-induced PC12 cells | Pre-treatment, concentration unspecified | Significant decrease in ROS levels | [4] |
| SOD Activity | AlCl₃-induced amnesia in mice | 20 and 40 mg/kg/day (i.g.) | Significantly increased SOD activity in the brain | [4] |
| ROS Content | Rat MCAO/R Model | 10 mg/kg (i.p.) | Significant reduction in ROS content vs. model group (P<0.05) | [1][2] |
| NADPH Oxidase Activity | Rat MCAO/R Model | 10 mg/kg (i.p.) | Significant reduction in activity vs. model group (P<0.05) | [1][2] |
| Nox2 Protein Level | Rat MCAO/R Model | 10 mg/kg (i.p.) | Significant down-regulation vs. model group (P<0.05) | [1][2] |
| Rac-1 Protein Level | Rat MCAO/R Model | 10 mg/kg (i.p.) | Significant down-regulation vs. model group (P<0.05) | [1][2] |
Signaling Pathway: Oxidative Stress Inhibition
Caption: Picroside II inhibits Rac-1 and Nox2, preventing NADPH oxidase activation and ROS production.
Inhibition of Neuronal Apoptosis
Apoptosis is a regulated form of cell death crucial in the delayed loss of neurons post-injury. Picroside II provides robust neuroprotection by intervening at critical points within the intrinsic (mitochondrial) apoptotic cascade.
Following an ischemic insult, mitochondrial dysfunction leads to the release of cytochrome C (CytC) into the cytosol. This event triggers the formation of the apoptosome and the activation of caspase-9, which in turn activates the primary executioner caspase, Caspase-3. Picroside II has been shown to protect mitochondrial structure, inhibit the release of CytC, and significantly down-regulate the expression and activation of Caspase-3.[3] By inhibiting Caspase-3, Picroside II prevents the cleavage of downstream targets like Poly (ADP-ribose) polymerase (PARP), preserving cellular energy for repair processes.[5] Additionally, studies indicate that Picroside II can suppress other pro-apoptotic signaling pathways, including the ERK1/2 and p53 pathways.[6][7][8]
Quantitative Data: Effects on Apoptotic Markers
| Marker | Experimental Model | Picroside II Dose | Key Result | Citation |
| Caspase-3 Expression | Rat MCAO/R Model | 10 mg/kg (i.v.) | Significantly decreased expression in cortex, striatum, and hippocampus (P<0.01) | [5] |
| PARP Expression | Rat MCAO/R Model | 10 mg/kg (i.v.) | Significantly lower number of PARP-positive cells vs. control group (P<0.01) | [5] |
| TUNEL-Positive Cells | Rat MCAO/R Model | 10 mg/kg (i.v.) | Significantly reduced number of apoptotic cells in cortex, striatum, and hippocampus (P<0.01) | [5] |
| Cerebral Infarct Volume | Rat MCAO/R Model | 20 mg/kg (i.p.) | Significant reduction from 79.82±7.56 to 65.32±6.90 (P<0.05) | [8] |
| pERK1/2 Expression | Rat MCAO/R Model | 20 mg/kg (i.p.) | Significantly decreased expression vs. model group (P<0.05) | [6][8] |
| Cytochrome C Expression | Rat MCAO/R Model | 10-20 mg/kg | Significant down-regulation of expression | [3] |
Signaling Pathway: Apoptosis Inhibition
Caption: Picroside II inhibits the mitochondrial apoptotic pathway by blocking Cytochrome C and Caspase-3.
Modulation of Neuroinflammation
Neuroinflammation, mediated primarily by activated microglia and astrocytes, contributes significantly to secondary brain damage. A key signaling cascade initiating this response is the Toll-like receptor 4 (TLR4) pathway. Upon activation by damage-associated molecular patterns (DAMPs) released from injured cells, TLR4 triggers a downstream cascade that leads to the activation of the nuclear factor kappa B (NF-κB). Activated NF-κB translocates to the nucleus and promotes the transcription of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
Picroside II effectively blunts this inflammatory response by directly inhibiting the TLR4/NF-κB signaling axis.[9][10] Studies show that treatment with Picroside II leads to a clear downregulation of both TLR4 and NF-κB.[9] This inhibition results in a significant reduction in the release of pro-inflammatory cytokines, thereby mitigating the damaging effects of prolonged neuroinflammation.[9]
Quantitative Data: Effects on Inflammatory Markers
| Marker | Experimental Model | Picroside II Dose | Key Result | Citation |
| TLR4 Expression | Mouse Brain Injury Models | 20 mg/kg | Clearly downregulated protein expression (Western Blot) | [9] |
| NF-κB Expression | Mouse Brain Injury Models | 20 mg/kg | Clearly downregulated protein expression (Western Blot) | [9] |
| TNF-α, IL-1β, IL-6 | Mouse Brain Injury Models | 20 mg/kg | Expression of acute inflammatory cytokines was significantly alleviated | [9] |
Signaling Pathway: Neuroinflammation Modulation
Caption: Picroside II blocks the TLR4/NF-κB pathway, reducing pro-inflammatory cytokine production.
Experimental Protocols and Workflows
The neuroprotective effects of Picroside II have been validated across various in vivo and in vitro models. The following sections detail common methodologies cited in the literature.
General Experimental Workflow
Caption: A typical in vivo experimental workflow for evaluating the neuroprotective effects of Picroside II.
Key Experimental Methodologies
-
Animal Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)
-
Animal Preparation: Adult Wistar or Sprague-Dawley rats (230-280g) are anesthetized (e.g., with chloral hydrate).
-
Occlusion: The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A monofilament nylon suture (e.g., 4-0) with a rounded tip is inserted via the ECA into the ICA to block the origin of the middle cerebral artery (MCA).
-
Ischemia Period: The filament remains in place for a defined period, typically 1.5 to 2 hours, to induce ischemia.
-
Reperfusion: The filament is withdrawn to allow blood flow to resume (reperfusion).
-
Treatment: Picroside II (e.g., 10 mg/kg) or a vehicle (e.g., PBS) is administered, often intravenously (i.v.) or intraperitoneally (i.p.), at the onset of reperfusion.[5][8]
-
-
Infarct Volume Assessment: TTC Staining
-
Tissue Preparation: 24 hours post-MCAO, rats are euthanized, and brains are rapidly removed and sectioned into 2mm coronal slices.
-
Staining: Slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in PBS at 37°C for 30 minutes.
-
Analysis: Healthy, viable tissue stains red, while the infarcted (damaged) tissue remains unstained (white). The slices are photographed, and the infarct area is measured using image analysis software to calculate the total infarct volume.[5][8]
-
-
Apoptosis Detection: TUNEL Assay
-
Tissue Processing: Brain tissue is fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.
-
Staining: Sections are deparaffinized, rehydrated, and treated with proteinase K. An in situ terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling (TUNEL) assay kit is used according to the manufacturer's protocol. This method labels the fragmented DNA characteristic of apoptotic cells.
-
Quantification: The number of TUNEL-positive (apoptotic) cells is counted in specific brain regions (e.g., ischemic penumbra) under a microscope.[3][5]
-
-
Protein Expression Analysis: Western Blot
-
Protein Extraction: Brain tissue from the ischemic hemisphere is homogenized in lysis buffer containing protease inhibitors. The protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein (e.g., 50 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Caspase-3, pERK1/2, TLR4, NF-κB, β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) system. Band densities are quantified and normalized to a loading control like β-actin.[9][11]
-
Conclusion
The body of evidence strongly supports the neuroprotective efficacy of Picroside II in models of acute brain injury. Its mechanism of action is multifaceted, targeting three core pillars of secondary neuronal injury: oxidative stress, apoptosis, and neuroinflammation. By inhibiting NADPH oxidase, suppressing the mitochondrial apoptotic cascade via Cytochrome C and Caspase-3, and blocking the pro-inflammatory TLR4/NF-κB signaling pathway, Picroside II demonstrates a comprehensive approach to preserving neuronal integrity. These well-defined mechanisms make it a compelling candidate for further development as a therapeutic agent for stroke and other neurodegenerative conditions. Future research should focus on its pharmacokinetic profile, blood-brain barrier permeability, and validation in more chronic models of neurodegeneration.
References
- 1. Picroside II protects the blood-brain barrier by inhibiting the oxidative signaling pathway in cerebral ischemia-reperfusion injury | PLOS One [journals.plos.org]
- 2. Picroside II protects the blood-brain barrier by inhibiting the oxidative signaling pathway in cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Picroside II Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neuroprotective effect of picroside II from hu-huang-lian against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Properties of Picroside II in a Rat Model of Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Picroside II has a neuroprotective effect by inhibiting ERK1/2 activation after cerebral ischemic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of Picroside II on Rats Following Cerebral Ischemia Reperfusion Injury by Inhibiting p53 Signaling Pathway [wisdomlib.org]
- 8. Picroside II Inhibits Neuronal Apoptosis and Improves the Morphology and Structure of Brain Tissue following Cerebral Ischemic Injury in Rats | PLOS One [journals.plos.org]
- 9. Neuroprotective effect of picroside II in brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammation effects of picroside 2 in cerebral ischemic injury rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Picroside II Inhibits Neuronal Apoptosis and Improves the Morphology and Structure of Brain Tissue following Cerebral Ischemic Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Molecular Hepatoprotective Effects of Picroside IV
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific research on the hepatoprotective effects of Picroside IV is notably limited compared to its structural analogs, Picroside I and Picroside II. This document synthesizes the currently available data. The findings largely indicate minimal to no significant hepatoprotective activity in the models studied, suggesting a need for further investigation to fully characterize the pharmacological profile of this compound.
Executive Summary
This compound is an iridoid glycoside found in plants of the Picrorhiza genus, which are traditionally used for treating liver ailments. While the hepatoprotective activities of Picroside I and Picroside II are well-documented, this compound remains significantly under-investigated. This technical guide provides a comprehensive overview of the existing, albeit limited, scientific literature on the molecular and cellular effects of this compound in the context of liver protection. Direct experimental evidence from an acute liver injury model suggests this compound does not confer significant protection. However, computational and indirect evidence points to a potential interaction with Acox1, a key enzyme in fatty acid metabolism. This guide presents the available quantitative data, detailed experimental protocols used in its assessment, and workflow diagrams to facilitate future research in this area.
Direct Experimental Evidence of Hepatoprotective Activity
The primary direct investigation into the hepatoprotective effects of this compound was conducted in a D-galactosamine (D-GalN)/lipopolysaccharide (LPS)-induced model of acute liver injury in mice. This model is a standard for evaluating potential hepatoprotective agents by simulating toxin- and inflammation-mediated liver damage.
Quantitative Data from In Vivo Studies
In a study evaluating multiple compounds from Picrorhiza kurroa, this compound was administered orally to mice at doses of 50 and 100 mg/kg prior to insult with D-GalN/LPS. The protective effect was measured by quantifying the serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT), key biomarkers of hepatocellular injury. As shown in the table below, this compound did not significantly reduce the toxin-induced elevation of these enzymes, unlike other active compounds from the same plant, such as Picroside II.[1][2]
Table 1: Effect of this compound on Serum Transaminase Levels in D-GalN/LPS-Induced Liver Injury in Mice[1][2]
| Treatment Group | Dose (mg/kg, p.o.) | Serum AST (U/L) | Serum ALT (U/L) |
| Control | - | 100 ± 11 | 39 ± 6 |
| D-GalN/LPS Control | - | 4967 ± 616 | 4531 ± 557 |
| This compound | 50 | 4867 ± 603 | 4492 ± 543 |
| This compound | 100 | 4778 ± 590 | 4367 ± 531 |
| Data are presented as mean ± S.E.M. No statistically significant difference was observed between the this compound groups and the D-GalN/LPS Control group. |
Potential Molecular Mechanisms and Targets
While direct evidence for signaling pathway modulation is scarce, one study identified a potential molecular target for this compound through computational and binding analyses.
Interaction with Acyl-CoA Oxidase 1 (Acox1)
A study investigating a total glycoside extract of Picrorhiza suggested that its major components, including this compound, exhibit significant binding abilities to the catalytic C-terminal α-domain of Acox1.[3] Acox1 is the first and rate-limiting enzyme in the peroxisomal fatty acid β-oxidation pathway. By binding to and potentially stabilizing Acox1, this compound could theoretically contribute to the degradation of fatty acids, thereby reducing lipotoxicity and inflammation associated with conditions like non-alcoholic steatohepatitis (NASH).[3] This mechanism, however, has not been validated experimentally for isolated this compound.
Detailed Experimental Protocols
To aid researchers in the replication and expansion of existing findings, the detailed methodologies used in the key cited studies are provided below.
In Vivo: D-GalN/LPS-Induced Acute Liver Injury in Mice[1][2]
This protocol is used to induce a fulminant liver injury that mimics aspects of viral or septic hepatitis.
-
Animal Model: Male ddY mice, weighing 25–30 g, are used. Animals are fasted for 20 hours prior to the experiment.
-
Test Compound Administration: this compound is dissolved in a suitable vehicle and administered orally (p.o.) to the treatment groups 1 hour before the induction of liver injury.
-
Injury Induction: D-galactosamine (350 mg/kg) and lipopolysaccharide (10 µg/kg) are dissolved in saline and co-injected intraperitoneally (i.p.).
-
Sample Collection: 10 hours after the D-GalN/LPS injection, blood samples are collected from the infraorbital venous plexus.
-
Biochemical Analysis: Serum is separated by centrifugation. AST and ALT levels are measured using a commercial transaminase test kit (e.g., Transaminase CII Test, FUJIFILM Wako).
-
Statistical Analysis: Data are analyzed using a one-way ANOVA followed by Dunnett's test for multiple comparisons against the control group. A p-value of less than 0.05 is considered statistically significant.
Caption: Workflow for the in vivo D-GalN/LPS-induced acute liver injury model.
In Vitro: D-GalN-Induced Cytotoxicity in Primary Mouse Hepatocytes[1]
This assay assesses the direct protective effect of a compound against D-GalN-induced hepatocyte death.
-
Hepatocyte Isolation: Primary hepatocytes are isolated from male ddY mice (30–35 g) using a standard collagenase perfusion method.
-
Cell Culture: A suspension of 4 × 10⁴ cells in 100 µL of William's Medium E (supplemented with 10% FBS, 100 units/mL penicillin G, and 100 µg/mL streptomycin) is seeded into each well of a 96-well microplate.
-
Pre-incubation: Cells are pre-incubated for 4 hours at 37°C in a 5% CO₂ atmosphere to allow for attachment.
-
Treatment: The medium is replaced with 100 µL of fresh medium containing D-GalN (1 mM) and the test compound (this compound) at various concentrations. The final concentration of the vehicle (e.g., DMSO) should be kept constant and non-toxic (e.g., 0.5%).
-
Incubation: The plate is incubated for 44 hours.
-
Cell Viability Assessment (MTT Assay):
-
10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for an additional 4 hours.
-
The medium is removed, and the formazan crystals are dissolved in an appropriate solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage relative to the control (untreated) cells.
Caption: Workflow for the in vitro D-GalN-induced cytotoxicity assay.
Conclusion and Future Directions
Based on the available scientific literature, this compound does not demonstrate significant hepatoprotective effects in the widely-used D-GalN/LPS model of acute liver injury. This contrasts sharply with the established protective activities of other related compounds like Picroside I and II. The potential interaction of this compound with Acox1 offers a theoretical mechanism related to fatty acid metabolism that warrants experimental validation.[3]
For researchers and drug development professionals, this compound remains an enigmatic component of Picrorhiza kurroa. Future research should focus on:
-
Validating the Acox1 Interaction: Confirming whether isolated this compound can modulate Acox1 activity and impact lipid metabolism in hepatocytes.
-
Broader Screening: Testing this compound in other models of liver injury, such as those induced by carbon tetrachloride (CCl₄), alcohol, or high-fat diets, to determine if its potential activity is context-dependent.
-
Investigating Other Pathways: Exploring its effects on key signaling pathways known to be modulated by other picrosides, such as Nrf2/HO-1, NF-κB, and apoptosis-related cascades, even if initial results were negative in one model.
A thorough characterization is necessary to determine if this compound has a role, either alone or in synergy with other compounds, in the therapeutic potential of Picrorhiza extracts.
References
A Technical Guide to the Anti-inflammatory Properties of Picroside IV and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picroside IV, a prominent iridoid glycoside isolated from the Himalayan herb Picrorhiza kurroa, has garnered significant scientific interest for its diverse pharmacological activities, particularly its potent anti-inflammatory effects.[1] This technical guide provides an in-depth analysis of the anti-inflammatory properties of this compound and its derivatives, focusing on their molecular mechanisms of action, quantitative efficacy from preclinical studies, and detailed experimental protocols. The primary mechanism of action involves the modulation of key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering a consolidated view of the current scientific evidence and methodologies for evaluating the anti-inflammatory potential of these compounds.
Introduction
Picrorhiza kurroa, a perennial herb native to the Himalayan region, has a long history of use in traditional medicine for treating a variety of ailments, including liver disorders, fever, and asthma.[1][2] The therapeutic properties of this plant are largely attributed to its rich content of iridoid glycosides, with this compound being one of the key bioactive constituents.[1] Modern pharmacological research has begun to scientifically validate these traditional uses, with a strong focus on the anti-inflammatory and immunomodulatory activities of this compound and its related compounds.[3]
Inflammation is a complex biological response to harmful stimuli and is a critical component of numerous pathological conditions. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound has emerged as a promising candidate due to its demonstrated ability to suppress the production of pro-inflammatory mediators and modulate the activity of key signaling pathways that govern the inflammatory response.[4][5] This guide synthesizes the current understanding of this compound's anti-inflammatory actions, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to facilitate further research and development.
Molecular Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of this compound and its derivatives are primarily mediated through the inhibition of critical signaling pathways that are activated in response to inflammatory stimuli such as lipopolysaccharide (LPS). The most well-documented pathways are the NF-κB and MAPK signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory agents like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and initiate gene transcription.[7][8]
Picroside II, a closely related compound, has been shown to exert its anti-inflammatory effects by inhibiting the phosphorylation of both IκBα and the p65 subunit of NF-κB.[5] This action prevents the degradation of IκBα and the subsequent nuclear translocation of p65, thereby suppressing the expression of NF-κB target genes.[4][5]
Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
The MAPK family, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[9] The activation of these kinases leads to the phosphorylation of various transcription factors, which in turn regulate the expression of inflammatory mediators.
Studies have demonstrated that Picroside II can suppress the activation of the MAPK/NF-κB signaling pathway.[5][10] By inhibiting the phosphorylation of ERK, JNK, and p38, Picroside II effectively dampens the downstream inflammatory cascade.[11] This modulation of MAPK signaling contributes significantly to its overall anti-inflammatory effect.
Caption: this compound modulates the MAPK signaling pathway.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory potential of this compound and its derivatives has been quantified in various preclinical models. The following tables summarize the key findings from both in vitro and in vivo studies.
In Vitro Studies
| Cell Line | Inflammatory Stimulus | Compound & Concentration | Measured Marker | Result | Reference |
| Human Lung Adenocarcinoma (A549) | - | Picroside II (40, 80, 160 µg/mL) | TNF-α, IL-1β, IL-6 | Dose-dependent decrease in cytokine levels. | [5] |
| Human Lung Adenocarcinoma (A549) | - | Picroside II (40, 80, 160 µg/mL) | p-IκB, p-p65 | Dose-dependent inhibition of phosphorylation. | [5] |
| Human Breast Cancer (MDA-MB-231) | - | Picroside I (0, 50, 75, 100 µM) | Reactive Oxygen Species (ROS) | 2-2.5-fold decrease in mitochondrial membrane potential, indicating reduced ROS. | [12] |
| Human Breast Cancer (MDA-MB-231) | - | Picroside II | Reactive Oxygen Species (ROS) | 2-2.5-fold decrease in mitochondrial membrane potential, indicating reduced ROS. | [12] |
| Murine Macrophages (RAW 264.7) | LPS | Picroside II | Phosphorylation of Smad 2 | Increased phosphorylation of Smad 2. | [13] |
| PC12 cells | H₂O₂ | Picroside II | Cell viability | Reduced cell damage and improved survival. | [3] |
| HepG2 cells | - | Picroside II (0-300 µM) | TNF-α, IL-1β, IL-6 | Significant decrease in cytokine concentrations. | [3] |
In Vivo Studies
| Animal Model | Treatment & Dosage | Measured Marker | Result | Reference |
| Cerebral Ischemic Injury in Rats | Picroside II (10 mg/kg, i.v.) | TLR4, NF-κB, TNF-α | Significantly decreased expressions and concentrations in brain tissue. | [14] |
| Dextran Sulfate Sodium (DSS)-induced Colitis in Mice | Picroliv (oral gavage) | MPO activity, MDA, SOD | Significantly reduced MPO and MDA; increased SOD levels. | [15] |
| Dextran Sulfate Sodium (DSS)-induced Colitis in Mice | Picroliv (oral gavage) | IL-1β, TNF-α, NF-κB p65 | Significantly reduced expression of cytokines and NF-κB p65. | [15] |
| Cecal Ligation and Puncture (CLP)-induced Sepsis in Mice | Picroside II (20 mg/kg) | Mortality | Decreased mortality and alleviated lung injury. | [16] |
| LPS-induced Acute Lung Injury in Mice | Picroside II (intratracheal) | Neutrophilic inflammation | Suppressed neutrophilic inflammation and expression of pro-inflammatory cytokine genes. | [13] |
| HDM-induced Asthma Model | Picroside II | Inflammatory cells in BALF | Significantly reduced inflammatory cell counts. | [3] |
Detailed Experimental Protocols
This section outlines the general methodologies employed in the studies cited, providing a framework for the design and execution of similar preclinical evaluations.
In Vivo LPS-Induced Inflammation Model
This model is widely used to study systemic inflammation and the efficacy of anti-inflammatory agents.
-
Animals: Typically, male Balb/c or C57BL/6 mice (6-8 weeks old) are used.[17][18] They are acclimatized for at least one week under standard laboratory conditions.
-
Grouping: Animals are randomly divided into several groups: a control group, an LPS-only group, and one or more treatment groups receiving LPS plus different doses of this compound or its derivative.[17]
-
Treatment: The test compound (e.g., this compound) is administered, often via oral gavage or intraperitoneal (i.p.) injection, at predetermined times before or after the inflammatory challenge.[18]
-
Inflammation Induction: A single dose of LPS (e.g., 2-5 mg/kg) is injected intraperitoneally to induce a systemic inflammatory response.[17][19]
-
Sample Collection: At a specified time point after LPS administration (e.g., 2-6 hours), animals are anesthetized, and blood is collected via cardiac puncture.[18] Tissues such as the liver, lungs, and spleen can also be harvested.
-
Analysis: Serum is separated from the blood by centrifugation and used for cytokine analysis (e.g., TNF-α, IL-6) using ELISA kits.[17] Tissues can be processed for histological examination or to prepare homogenates for measuring inflammatory markers.
Caption: General workflow for an in vivo LPS-induced inflammation model.
In Vitro Anti-inflammatory Assay using Macrophages
Cell-based assays are crucial for elucidating the molecular mechanisms of action.
-
Cell Culture: Murine macrophage cell lines, such as RAW 264.7, are commonly used.[17] Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[17]
-
Cell Seeding: Cells are seeded into multi-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of this compound or its derivatives for a specific duration (e.g., 1-2 hours).
-
Inflammation Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium and incubating for a defined period (e.g., 24 hours).[20]
-
Sample Collection and Analysis:
-
Supernatant: The cell culture supernatant is collected to measure the levels of secreted pro-inflammatory mediators.
-
Cell Lysate: The cells are washed and then lysed to extract total protein or RNA.
-
Western Blot Protocol for NF-κB and MAPK Pathway Proteins
-
Protein Extraction: After treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.[22] Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein (e.g., 40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[23]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[22]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBS-T) for at least one hour to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα) overnight at 4°C or for 90 minutes at room temperature.[22]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for one hour at room temperature.[22]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[23] The band intensities are quantified using densitometry software.
ELISA for Cytokine Measurement
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in biological samples.[21][24][25]
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
-
Blocking: Non-specific binding sites are blocked with a suitable blocking buffer.
-
Sample Incubation: Standards and samples (e.g., cell culture supernatants or serum) are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added.
-
Enzyme Conjugate: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Measurement: The reaction is stopped, and the absorbance is read at a specific wavelength using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the significant anti-inflammatory properties of this compound and its derivatives. Their ability to modulate the NF-κB and MAPK signaling pathways provides a solid mechanistic basis for their observed effects in both in vitro and in vivo models. The quantitative data demonstrate a consistent, dose-dependent reduction in key inflammatory mediators, highlighting their potential as therapeutic agents for a range of inflammatory conditions.
While the current body of research is promising, further studies are warranted to fully elucidate the therapeutic potential of these compounds. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for the anti-inflammatory activity and to guide the synthesis of more potent and selective derivatives.
-
Pharmacokinetics and Bioavailability: To understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and its derivatives.
-
Long-term Safety and Toxicity Studies: To establish a comprehensive safety profile for potential clinical applications.
-
Clinical Trials: To evaluate the efficacy and safety of these compounds in human subjects with inflammatory diseases.
References
- 1. This compound | 211567-04-3 | LIA56704 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Review on Picrosides Targeting NFκB and its Proteins for Treatment of Breast Cancer - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Picroside II suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro study on anti-proliferative and anti-cancer activity of picrosides in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neutrophilic Lung Inflammation Suppressed by Picroside II Is Associated with TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammation effects of picroside 2 in cerebral ischemic injury rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Picrorhiza kurroa Derivative, Picroliv, Attenuates the Development of Dextran-Sulfate-Sodium-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. impactfactor.org [impactfactor.org]
- 18. 4.10. A Mouse Model of LPS-Induced Systemic Inflammation [bio-protocol.org]
- 19. Lipopolysaccharide (LPS)-induced in vivo inflammation model [bio-protocol.org]
- 20. Analysis of IL-6, IL-1β and TNF-α production in monocytes isolated from multiple sclerosis patients treated with disease modifying drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 22. IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 24. meridian.allenpress.com [meridian.allenpress.com]
- 25. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the antioxidant activity of Picroside IV in vitro.
An In-Depth Technical Guide to the In Vitro Antioxidant Activity of Picroside IV
Introduction
This compound is a significant iridoid glycoside found in Picrorhiza kurroa, a perennial herb native to the Himalayan region.[1] Traditionally, P. kurroa has been utilized in Ayurvedic medicine for its therapeutic properties, particularly as a hepatoprotective agent.[1][2][3] Modern pharmacological studies have identified its key bioactive constituents, including Picroside I, II, and IV, which contribute to its diverse medicinal effects. These effects include anti-inflammatory, immunomodulatory, and potent antioxidant activities.[1][3][4][5]
The antioxidant capacity of these compounds is of particular interest as oxidative stress is a recognized factor in the pathogenesis of numerous diseases, including liver injury, neurodegenerative disorders, and cancer.[1][6] This technical guide provides a detailed exploration of the in vitro antioxidant activity of this compound, focusing on common experimental assays, their underlying protocols, and the potential molecular pathways involved.
In Vitro Antioxidant Capacity Assays
The antioxidant activity of a compound can be evaluated through various in vitro assays that measure its ability to scavenge free radicals or inhibit oxidation processes. This section details the methodologies for several key assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used, rapid, and simple method to assess the radical scavenging activity of antioxidants.[7][8] The principle involves the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration indicates the scavenging potential of the test compound.[4][7]
Experimental Protocol:
-
Preparation of DPPH Solution: A stock solution (e.g., 10⁻³ M or 0.1 mM) of DPPH is prepared in a suitable organic solvent like methanol or ethanol and stored in the dark.[4][7] For the assay, a working solution is prepared by diluting the stock solution to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm.[7]
-
Reaction Mixture: In a microplate well or cuvette, a specific volume of the this compound solution (at various concentrations) is mixed with the DPPH working solution. A typical ratio is 0.5 mL of the test sample to 3 mL of DPPH solution.[7]
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period, typically 30 minutes.[7]
-
Absorbance Measurement: The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.[7] A control sample containing the solvent instead of the test compound is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.[4]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Protocol:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[4][9][10] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[4][9][10]
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.700 ± 0.020 at 734 nm.[4]
-
Reaction Mixture: A small volume of the this compound solution (at various concentrations) is added to a larger volume of the ABTS•+ working solution.[11]
-
Incubation: The reaction mixture is incubated at room temperature for a short period, typically 6 minutes.[11][12]
-
Absorbance Measurement: The absorbance is measured at 734 nm.[9]
-
Calculation and IC50: The percentage of inhibition and the IC50 value are calculated in the same manner as for the DPPH assay.[12]
Superoxide Radical (O₂•⁻) Scavenging Assay
Superoxide anion is a highly reactive oxygen species generated in various metabolic processes. This assay evaluates the ability of this compound to scavenge this radical, often generated in a non-enzymatic system like the PMS-NADH system.
Experimental Protocol:
-
Reaction System: Superoxide radicals are generated in a system containing phenazine methosulphate (PMS), nicotinamide adenine dinucleotide (NADH), and oxygen. The radicals then reduce nitroblue tetrazolium (NBT) to a purple formazan product.
-
Reaction Mixture: The reaction mixture (e.g., 3.0 mL total volume) contains Tris-HCl buffer, NBT solution (e.g., 0.3 mM), NADH solution (e.g., 0.936 mM), the this compound sample at various concentrations, and PMS solution (e.g., 0.12 mM).[13]
-
Initiation and Incubation: The reaction is initiated by adding the PMS solution. The mixture is then incubated at room temperature (e.g., 25°C) for a specified time, such as 5 minutes.[13]
-
Absorbance Measurement: The absorbance is measured at 560 nm, corresponding to the formazan formation.[13] The presence of a superoxide scavenger like this compound will reduce the rate of NBT reduction, leading to lower absorbance.
-
Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample to a control reaction without the antioxidant. The IC50 value is subsequently determined.
Lipid Peroxidation Inhibition Assay
Lipid peroxidation is a key event in oxidative damage to cellular membranes. This assay assesses the ability of this compound to inhibit this process, often induced by agents like Fe²⁺-ascorbate in a biological sample such as a rat liver homogenate.
Experimental Protocol:
-
Preparation of Homogenate: A tissue homogenate (e.g., from rat liver) is prepared in a suitable buffer. This homogenate serves as a source of polyunsaturated fatty acids, which are susceptible to peroxidation.
-
Induction of Peroxidation: Lipid peroxidation is induced by adding an pro-oxidant system, such as a mixture of ferrous sulfate (Fe²⁺) and ascorbic acid.
-
Treatment: The homogenate is incubated with the inducing system in the presence and absence of various concentrations of this compound.
-
Quantification of Peroxidation: The extent of lipid peroxidation is typically quantified by measuring the formation of malondialdehyde (MDA), a secondary product, using the thiobarbituric acid reactive substances (TBARS) assay.[5] The MDA-TBA adduct forms a pink chromogen, which is measured spectrophotometrically at around 532 nm.
-
Calculation: The inhibitory effect of this compound is calculated by comparing the MDA levels in the treated samples to the untreated (control) group.
Quantitative Data Summary
While specific IC50 values for pure this compound are not extensively detailed in the provided search results, data from extracts of Picrorhiza kurroa and related compounds provide a strong indication of its antioxidant potential.
Table 1: In Vitro Antioxidant Activity of P. kurroa Extracts and Related Compounds
| Assay | Test Substance | IC50 Value (µg/mL) | Reference |
| DPPH | Ascorbic Acid (Standard) | 0.81 | [4] |
| Compound 1 (from P. kurroa leaves) | 1.04 | [4] | |
| Butanol Fraction (P. kurroa leaves) | 37.12 | [4] | |
| Ethyl Acetate Fraction (P. kurroa leaves) | 39.58 | [4] | |
| Ethanol Extract (P. kurroa leaves) | 67.48 | [4] | |
| ABTS | Ascorbic Acid (Standard) | 2.59 | [4] |
| Compound 1 (from P. kurroa leaves) | 4.02 | [4] | |
| Butanol Fraction (P. kurroa leaves) | 29.48 | [4] | |
| Ethyl Acetate Fraction (P. kurroa leaves) | 33.24 | [4] | |
| Ethanol Extract (P. kurroa leaves) | 48.36 | [4] |
Note: Compound 1 was identified as luteolin-5-O-glucoside. Lower IC50 values indicate higher antioxidant activity.
Molecular Mechanism of Action: The Keap1-Nrf2 Signaling Pathway
Beyond direct radical scavenging, many natural antioxidants exert their protective effects by modulating endogenous defense systems. The Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of cellular resistance to oxidative stress.[14][15]
Pathway Description:
-
Under Basal Conditions: In a normal, unstressed state, the transcription factor Nrf2 is anchored in the cytoplasm by its inhibitor, Keap1.[14][16] Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low.[14][15]
-
Under Oxidative Stress: When cells are exposed to oxidative stress or electrophiles (including certain natural compounds), specific cysteine residues on Keap1 are modified.[14][15] This modification disrupts the Keap1-Nrf2 interaction.
-
Nrf2 Activation: Unable to be degraded, Nrf2 stabilizes and translocates to the nucleus.[16]
-
Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes.[16] This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes (e.g., heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1)) and enzymes involved in glutathione synthesis (e.g., GCLC).[14][15]
It is plausible that this compound, as a potent antioxidant phytochemical, may activate this Keap1-Nrf2 pathway, thereby enhancing the cell's intrinsic antioxidant defenses.
References
- 1. This compound | 211567-04-3 | LIA56704 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Picroside I and Picroside II from Tissue Cultures of Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Antioxidant Activity of Picrorhiza kurroa (Leaves) Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijbpas.com [ijbpas.com]
- 7. DPPH Radical Scavenging Assay [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iosrjournals.org [iosrjournals.org]
- 14. The Keap1/Nrf2 Signaling Pathway in the Thyroid—2020 Update [mdpi.com]
- 15. A novel KEAP1 inhibitor, tiliroside, activates NRF2 to protect against acetaminophen-induced oxidative stress and acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of the Keap1-Nrf2 pathway by specioside and the n-butanol extract from the inner bark of Tabebuia rosea (Bertol) DC - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Determination of Picroside IV in Pharmaceutical Samples by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Picroside IV, a key bioactive iridoid glycoside found in species of the Picrorhiza genus. The method is designed for reliability and precision, making it suitable for quality control, stability studies, and pharmacokinetic analysis in drug development. The protocol outlines chromatographic conditions, sample preparation, and a comprehensive validation procedure according to the International Conference on Harmonisation (ICH) guidelines.
Introduction
This compound is a significant iridoid glycoside isolated from medicinal plants such as Picrorhiza kurroa and Picrorhiza scrophulariiflora[1]. As a derivative of catalpol, it exhibits a range of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects[2]. The therapeutic potential of this compound has led to increased interest in its quantification in raw materials, finished herbal products, and biological matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for the selective and sensitive determination of such compounds[3]. This document provides a detailed protocol for a validated HPLC method to ensure the accurate quantification of this compound.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (Purity ≥98%)
-
HPLC-grade acetonitrile, methanol, and water
-
Analytical grade formic acid
-
0.45 µm membrane filters (Nylon or PTFE)
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Chromatographic Conditions
The following conditions are recommended as a starting point for method development and validation.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Program | 0-15 min: 20% B15-25 min: 20-50% B25-30 min: 50% B30-32 min: 50-20% B32-40 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 270 nm[4][5] |
| Injection Volume | 10 µL |
Preparation of Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C and protected from light[6].
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial composition) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from plant extract/formulation):
-
Accurately weigh a quantity of the powdered sample equivalent to approximately 10 mg of this compound.
-
Transfer to a 50 mL volumetric flask and add 30 mL of methanol.
-
Sonicate for 30 minutes to ensure complete extraction.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm membrane filter prior to injection into the HPLC system.
Method Validation Protocol
The analytical method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose[1].
System Suitability
System suitability tests are performed to verify that the chromatographic system is adequate for the analysis. A standard solution (e.g., 50 µg/mL) is injected five times, and the parameters are evaluated against the acceptance criteria.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| % RSD of Peak Area | ≤ 2.0%[7] |
| % RSD of Retention Time | ≤ 1.0% |
Linearity
Linearity is assessed using a minimum of five concentrations across the desired range (e.g., 1-100 µg/mL). The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (R²) is determined.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (R²) | ≥ 0.999[5] |
Precision
Precision is evaluated at three levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Analyze the samples on two different days by different analysts or with different equipment.
| Parameter | Acceptance Criteria |
| % RSD | ≤ 2.0%[5] |
Accuracy (Recovery)
Accuracy is determined by the standard addition method. A known amount of this compound standard is spiked into a sample at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The percentage recovery is then calculated.
| Parameter | Acceptance Criteria |
| % Recovery | 98.0% - 102.0% |
| % RSD | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.
| Parameter | Acceptance Criteria |
| LOD | S/N ratio of 3:1 |
| LOQ | S/N ratio of 10:1 |
Robustness
Robustness is evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.
| Parameter Varied | Variation |
| Flow Rate | ± 0.1 mL/min |
| Column Temperature | ± 2°C |
| Mobile Phase Composition (%B) | ± 2% |
The % RSD of the results from the varied conditions should be within acceptable limits (e.g., ≤ 5.0%).
Data Presentation
Quantitative results from the validation studies should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | % RSD |
|---|---|---|---|
| 1 | ... | ... | ... |
| 10 | ... | ... | ... |
| 25 | ... | ... | ... |
| 50 | ... | ... | ... |
| 75 | ... | ... | ... |
| 100 | ... | ... | ... |
| Linearity Results | R² = ... | y = mx + c | |
Table 2: Precision Data
| Concentration (µg/mL) | Intra-day Precision (% RSD, n=6) | Inter-day Precision (% RSD, n=6) |
|---|---|---|
| 25 | ... | ... |
| 50 | ... | ... |
| 75 | ... | ... |
Table 3: Accuracy (Recovery) Data
| Spiking Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD (n=3) |
|---|---|---|---|---|
| 80% | ... | ... | ... | ... |
| 100% | ... | ... | ... | ... |
| 120% | ... | ... | ... | ... |
Table 4: LOD and LOQ Results
| Parameter | Result (µg/mL) |
|---|---|
| LOD | ... |
| LOQ | ... |
Visualizations
Experimental Workflow
Caption: HPLC quantification workflow for this compound.
Potential Signaling Pathway Modulation
Picrosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as PI3K/Akt and MAPK[8].
Caption: Inhibition of PI3K/Akt and MAPK pathways by this compound.
Conclusion
The HPLC method outlined in this application note provides a reliable and accurate framework for the quantification of this compound. By following the detailed experimental and validation protocols, researchers can ensure high-quality data suitable for regulatory submissions, quality control, and advanced research applications. The proposed starting conditions offer an excellent basis for method optimization, depending on the specific sample matrix and analytical requirements.
References
- 1. primescholars.com [primescholars.com]
- 2. This compound|CAS 211567-04-3|DC Chemicals [dcchemicals.com]
- 3. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Picroside I, Plumbagin, and Z-guggulsterone in Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.sdiarticle3.com [file.sdiarticle3.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. eijppr.com [eijppr.com]
- 8. Network Pharmacology Study of Bioactive Components and Molecular Mechanisms of the Glycoside Fraction from Picrorhiza scrophulariiflora Against Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of Picroside IV from Picrorhiza kurroa
Audience: Researchers, scientists, and drug development professionals.
Introduction
Picroside IV is an iridoid glycoside found in the rhizomes of Picrorhiza kurroa, a medicinal plant endemic to the Himalayan region. This compound, along with other related picrosides, is of significant interest to the pharmaceutical industry due to its potential therapeutic properties, including hepatoprotective and anti-inflammatory effects. These application notes provide a detailed protocol for the extraction, isolation, and purification of this compound from P. kurroa rhizomes, intended for research and drug development purposes.
Data Presentation
The following tables summarize quantitative data related to the extraction and purification of picrosides from Picrorhiza kurroa. While specific yields for this compound are not always detailed in the literature, the data for major picrosides (I and II) and total extract yield provide a valuable reference for process optimization.
Table 1: Comparison of Extraction Methods and Yields
| Extraction Method | Solvent System | Plant Material | Extract Yield (% w/w) | Picroside I Content (%) | Picroside II Content (%) | Reference |
| Sonication Assisted Extraction | Methanol | Dried Rhizomes | 44.27% | 6.83% | 5.29% | [1] |
| Soxhlet Extraction | Ethanol-Water (50:50) | Dried Rhizomes | 33.95% | Not Specified | Not Specified | [2] |
| Percolation | Methanol (80%) | Dried Rhizomes | 39.90% | Not Specified | Not Specified | [3] |
| Reflux | Ethanol | Dried Rhizomes | Not Specified | Not Specified | Not Specified | [4] |
Table 2: Purification Yields and Purity of Picrosides I & II using Preparative RP-HPLC
| Starting Material | Compound | Yield (mg) | Purity (%) |
| 200 mg Crude Methanolic Extract | Picroside I | 13.9 | 98.6 |
| 200 mg Crude Methanolic Extract | Picroside II | 9.8 | 99.7 |
This data for Picrosides I and II is indicative of the expected yield and purity for other picrosides like this compound from a similar purification process.[5][6]
Experimental Protocols
This section details the methodologies for the extraction and purification of this compound from the dried rhizomes of Picrorhiza kurroa.
Preparation of Plant Material
-
Collection and Authentication: Obtain rhizomes of Picrorhiza kurroa from a reputable supplier. A voucher specimen should be deposited in a herbarium for authentication.
-
Drying and Size Reduction: Air-dry the rhizomes in the shade to prevent the degradation of thermolabile compounds. Once completely dried, grind the rhizomes into a coarse powder (approximately 120 mesh) to increase the surface area for efficient extraction.[7] Store the powdered material in an airtight container in a cool, dark place.
Extraction of Crude Picrosides
Several methods can be employed for extraction. Sonication is recommended for its efficiency in terms of time and yield.[1][8]
-
Solvent Selection: Use HPLC grade methanol as the extraction solvent.
-
Sonication-Assisted Extraction:
-
Filtration and Concentration:
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Repeat the extraction process on the residue two more times with fresh methanol to maximize the yield.
-
Combine all the filtrates.
-
Concentrate the pooled methanolic extract under reduced pressure at a temperature not exceeding 40°C using a rotary evaporator. This will yield a semi-solid crude extract.[4]
-
Purification of this compound
A multi-step chromatographic approach is necessary to isolate this compound from the crude extract.
Step 1: Silica Gel Column Chromatography (Initial Fractionation)
-
Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent like petroleum ether.
-
Sample Loading: Dissolve a portion of the concentrated crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, starting with petroleum ether, followed by chloroform, and then mixtures of chloroform and methanol.[9]
-
Begin with 100% Chloroform.
-
Gradually increase the methanol concentration in the chloroform:methanol mobile phase (e.g., 99:1, 98:2, 96:4, 90:10 v/v).[9]
-
-
Fraction Collection and Monitoring: Collect fractions of a consistent volume (e.g., 200 mL).[9] Monitor the fractions using Thin Layer Chromatography (TLC) on silica gel plates with a mobile phase such as ethyl acetate: methanol: glacial acetic acid: formic acid (25:5:1:1).[8] Visualize the spots under UV light. Fractions containing similar spot patterns should be pooled. Picrosides are expected to elute in the more polar fractions (higher methanol concentration).
Step 2: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: Take the pooled and dried fractions from the silica gel column that show the presence of this compound (based on co-chromatography with a standard, if available, or by analytical HPLC) and dissolve them in the HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[5]
-
Chromatographic Conditions:
-
Column: A preparative C18 column (e.g., Waters Spherisorb S10 ODS2, 20 x 250 mm).[5]
-
Mobile Phase: A binary gradient of Milli-Q water (A) and acetonitrile (B).
-
Gradient Program: An optimized gradient is crucial for separating the closely related picrosides. A suggested starting point is:
-
0-15 min: 15% B
-
15-17 min: Gradient to 22% B
-
17-30 min: Hold at 22% B
-
30-35 min: Gradient back to 15% B
-
35-40 min: Re-equilibration at 15% B[5]
-
-
Flow Rate: 20 mL/min.[5]
-
Detection: UV detector set at 270-280 nm.[5]
-
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound based on its retention time, which would be determined from prior analytical HPLC runs.
-
Post-Purification Processing:
-
Combine the fractions containing pure this compound.
-
Evaporate the organic solvent (acetonitrile) under reduced pressure.
-
Freeze the remaining aqueous solution at -80°C and then lyophilize to obtain this compound as a purified solid powder.[5]
-
Mandatory Visualization
Caption: Workflow for this compound extraction and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. A study of standardized extracts of Picrorhiza kurroa Royle ex Benth in experimental nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijbpas.com [ijbpas.com]
- 5. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 6. researchgate.net [researchgate.net]
- 7. ijpbs.com [ijpbs.com]
- 8. phytojournal.com [phytojournal.com]
- 9. Isolation and HPLC assisted quantification of two iridoid glycoside compounds and molecular DNA fingerprinting in critically endangered medicinal Picrorhiza kurroa Royle ex Benth: implications for conservation - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the In Vivo Efficacy of Picroside IV: Application Notes and Protocols for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for evaluating the in vivo efficacy of Picroside IV, a compound of interest for its potential therapeutic effects. Due to the limited availability of detailed in vivo studies specifically on this compound, this document leverages extensive research on the closely related and structurally similar compound, Picroside II, to provide robust protocols and contextual data. The information presented herein is intended to serve as a foundational resource for designing and executing preclinical studies to investigate the pharmacological properties of this compound in models of cerebral ischemia and liver injury.
Animal Models for Neuroprotection: Cerebral Ischemia
A prevalent and well-established animal model for studying the neuroprotective effects of compounds like this compound is the transient middle cerebral artery occlusion (MCAO) model in rats. This model effectively mimics the pathophysiology of ischemic stroke in humans.
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol is adapted from studies on Picroside II and can be applied to the investigation of this compound.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., chloral hydrate, isoflurane)
-
3-0 nylon monofilament suture with a rounded tip
-
Surgical instruments (scissors, forceps, vessel clips)
-
Heating pad to maintain body temperature
-
This compound solution for administration
-
Saline solution (vehicle control)
Procedure:
-
Animal Preparation: Anesthetize the rat and secure it in a supine position. Maintain body temperature at 37°C using a heating pad.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary clip on the ICA.
-
Insert the nylon monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery.
-
-
Ischemia and Reperfusion:
-
Maintain the occlusion for a predetermined period (e.g., 2 hours).
-
Withdraw the filament to allow for reperfusion of the ischemic brain tissue.
-
-
Drug Administration:
-
Administer this compound or vehicle control at the desired dose and time point (e.g., immediately after reperfusion) via the appropriate route (e.g., intravenous or intraperitoneal injection).
-
-
Neurological Deficit Scoring: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement:
-
Euthanize the animal and harvest the brain.
-
Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC).
-
The infarcted tissue will appear white, while healthy tissue will be red.
-
Quantify the infarct volume as a percentage of the total brain volume.
-
Data Presentation: Efficacy of Picrosides in Cerebral Ischemia
| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Picroside II | Rat MCAO | 10 mg/kg | Intravenous | Significantly reduced neurological deficit scores and infarct volume. Decreased expression of caspase-3 and PARP, indicating inhibition of apoptosis. | [1] |
| Picroside II | Rat MCAO | 5, 10, 20, 40 mg/kg | Intraperitoneal | Optimal therapeutic window identified as 1.0-1.5 hours post-ischemia with a dose of 20 mg/kg, leading to reduced infarct volume and improved neurological function. | [2] |
Visualizing the Experimental Workflow
Experimental workflow for the MCAO animal model.
Animal Models for Hepatoprotection: Chemically-Induced Liver Injury
Animal models of chemically-induced liver injury are widely used to screen and evaluate the efficacy of hepatoprotective agents. Common inducing agents include carbon tetrachloride (CCl4) and a combination of D-galactosamine (D-GalN) and lipopolysaccharide (LPS).
Experimental Protocol: D-Galactosamine/LPS-Induced Liver Injury in Mice
This protocol is based on a study that investigated the hepatoprotective effects of various compounds isolated from Picrorhiza kurroa, including this compound.[3]
Materials:
-
Male ddY mice (20-25g)
-
D-galactosamine (D-GalN) solution
-
Lipopolysaccharide (LPS) solution
-
This compound solution for administration
-
Saline solution (vehicle control)
-
Blood collection supplies
-
Kits for measuring serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels
Procedure:
-
Animal Grouping and Acclimatization: House mice under standard laboratory conditions with free access to food and water for at least one week before the experiment.
-
Drug Administration: Administer this compound orally (p.o.) at the desired dose (e.g., 50 mg/kg) one hour before the induction of liver injury.
-
Induction of Liver Injury: Administer D-GalN (e.g., 700 mg/kg, intraperitoneally) and LPS (e.g., 10 µg/kg, intraperitoneally) to induce acute liver injury.
-
Sample Collection: At a predetermined time point after injury induction (e.g., 8 hours), collect blood samples via cardiac puncture under anesthesia.
-
Biochemical Analysis: Centrifuge the blood samples to obtain serum. Measure the serum levels of ALT and AST using commercially available kits to assess the extent of liver damage.
Data Presentation: Efficacy of this compound in Liver Injury
The following table summarizes the available quantitative data on the hepatoprotective effect of this compound.
| Compound | Animal Model | Inducing Agent | Dosage | Administration Route | Key Findings | Reference |
| This compound | Mouse | D-GalN/LPS | 50 mg/kg | Oral (p.o.) | No significant reduction in serum AST and ALT levels was observed at this dose. | [3] |
Note: The referenced study indicated that this compound did not show significant hepatoprotective activity at the tested dose. Further dose-response studies are warranted to fully evaluate its potential.
Visualizing the Experimental Workflow
Experimental workflow for the D-GalN/LPS-induced liver injury model.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound in vivo are yet to be fully elucidated, research on Picroside II provides valuable insights into potential mechanisms of action that may be shared by this compound due to their structural similarities.
Neuroprotection
In the context of cerebral ischemia, Picroside II has been shown to exert its neuroprotective effects by inhibiting apoptosis.[1] This is achieved through the downregulation of key apoptotic proteins such as caspase-3 and PARP.
Putative anti-apoptotic signaling pathway of this compound.
Hepatoprotection
The hepatoprotective mechanisms of Picrosides are often associated with their anti-inflammatory and antioxidant properties. While the specific pathways for this compound are not detailed in the provided literature, Picroside II has been shown to modulate inflammatory responses.
Further research is necessary to delineate the precise molecular targets and signaling cascades affected by this compound in various in vivo models. The protocols and data presented here offer a solid foundation for initiating such investigations.
References
- 1. Hepatoprotective Principles from the Rhizomes of Picrorhiza kurroa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The paradox of Picroside II: As a natural antioxidant, but may instead futher aggravate liver injury by exacerbating mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
Revolutionizing Picroside IV Delivery: Nanoformulation Strategies for Enhanced Oral Bioavailability
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Picroside IV, a potent iridoid glycoside isolated from the roots of Picrorhiza scrophulariiflora, has demonstrated significant therapeutic potential, including hepatoprotective, anti-inflammatory, and neuroprotective effects. However, its clinical translation is hampered by poor aqueous solubility and consequently, low and erratic oral bioavailability. This document provides detailed application notes and experimental protocols for developing and evaluating nanoformulations of this compound designed to overcome these limitations. The focus is on three promising strategies: Solid Lipid Nanoparticles (SLNs), Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), and Phytosomes.
Challenges with Conventional this compound Delivery
The oral bioavailability of this compound is limited by its poor solubility in gastrointestinal fluids, leading to inadequate absorption. Preclinical pharmacokinetic studies in rats have highlighted this challenge. When administered orally as a suspension, this compound exhibits low plasma concentrations and a limited area under the curve (AUC), indicating that only a small fraction of the administered dose reaches systemic circulation.
Advanced Formulation Strategies for Improved Bioavailability
Nanoformulation strategies aim to enhance the oral bioavailability of this compound by increasing its solubility and dissolution rate in the gastrointestinal tract, and in some cases, by promoting lymphatic uptake.
-
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from biocompatible and biodegradable lipids that are solid at room and body temperature. Encapsulating this compound within an SLN matrix can protect it from degradation in the GI tract and enhance its absorption.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This in-situ formation of a nanoemulsion presents this compound in a solubilized state, facilitating its absorption.
-
Phytosomes: Phytosomes are complexes formed between a natural active ingredient and a phospholipid, typically phosphatidylcholine. This complex formation enhances the lipophilicity of the active compound, thereby improving its absorption and bioavailability. Studies with similar poorly soluble phytochemicals, such as silymarin, have shown a significant increase in oral bioavailability when formulated as phytosomes[1].
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the pharmacokinetic parameters of unformulated this compound (as part of a picroside mixture) and representative data for other poorly soluble compounds in advanced formulations, illustrating the potential for improvement.
Table 1: Pharmacokinetic Parameters of a Picroside Mixture (including this compound) in Rats Following Oral and Intravenous Administration[2]
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
| This compound | ||
| Cmax (ng/mL) | Data for individual picroside not specified | Data for individual picroside not specified |
| Tmax (h) | Data for individual picroside not specified | Not Applicable |
| AUC (0-t) (ng·h/mL) | Data for individual picroside not specified | Data for individual picroside not specified |
| Bioavailability (%) | Low (inferred from mixture data) | 100% (by definition) |
Table 2: Representative Improvement in Oral Bioavailability of Poorly Soluble Compounds with Advanced Formulations
| Compound | Formulation | Fold Increase in Bioavailability (Compared to Suspension) | Reference |
| Silymarin | Phytosomes | ~6-fold | [1] |
| Ginsenoside Rg3 | Proliposomes | ~11.8-fold | [3] |
| Madecassic Acid | SNEDDS | ~4-fold (AUC) | [4] |
| Exemestane | SLNs | Significantly improved Cmax and AUC | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This protocol describes the preparation of this compound-loaded SLNs using a hot homogenization technique followed by ultrasonication.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Disperse this compound in the molten lipid with continuous stirring to ensure a homogenous mixture.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 15-30 minutes to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar) for 3-5 cycles.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Analyze the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Determine the entrapment efficiency and drug loading of this compound using a suitable analytical method like HPLC after separating the free drug from the SLNs by ultracentrifugation.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol outlines the procedure for evaluating the oral bioavailability of a this compound formulation compared to a control suspension in Sprague-Dawley rats.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Groups:
-
Control Group: this compound suspension in 0.5% carboxymethyl cellulose (CMC).
-
Test Group: this compound nanoformulation (e.g., SLNs).
Procedure:
-
Acclimatization and Fasting:
-
Acclimatize the rats for at least 3 days before the experiment.
-
Fast the animals overnight (12 hours) with free access to water before dosing.
-
-
Administration:
-
Administer the this compound suspension or nanoformulation orally via gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the tail vein or via a cannulated artery at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 3000 x g for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the plasma samples using a validated analytical method, such as UPLC-MS/MS. The multiple reaction monitoring (MRM) transition for this compound is typically m/z 507.3→163.1 in negative ion mode[2].
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) from the plasma concentration-time data using non-compartmental analysis.
-
Calculate the relative bioavailability of the nanoformulation compared to the suspension.
-
Mandatory Visualizations
Signaling Pathways
Picrosides have been shown to modulate inflammatory pathways, which are often implicated in the conditions they are intended to treat. Below are diagrams representing the potential mechanisms of action of this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. Phytosomes as a Plausible Nano-Delivery System for Enhanced Oral Bioavailability and Improved Hepatoprotective Activity of Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Picroside I, II, III, IV in Rat Plasma by UPLCMS/ MS | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
Assessing the Cytotoxicity of Picroside IV: An MTT Assay-Based Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the cytotoxicity of Picroside IV, a bioactive compound of interest, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for quantifying cell viability and proliferation. The protocol outlined below is intended to guide researchers in determining the cytotoxic potential of this compound on various cell lines.
Principle of the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into a purple formazan product.[1][2][3] This reduction is primarily carried out by mitochondrial dehydrogenase enzymes.[3] The resulting insoluble formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Protocol
This protocol provides a step-by-step guide for performing an MTT assay to evaluate the cytotoxicity of this compound.
Materials and Reagents
-
This compound (of high purity)
-
Selected cell line (e.g., HepG2, MCF-7, or other relevant cancer or normal cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure
-
Cell Seeding:
-
Culture the chosen cell line until it reaches the logarithmic growth phase.
-
Trypsinize the cells (for adherent cells) and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically between 1 x 10⁴ and 1 x 10⁵ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and further dilute it in a complete culture medium to achieve a range of desired concentrations. It is advisable to perform a literature search for relevant concentration ranges for this compound on the specific cell line being used.
-
After the 24-hour incubation, carefully remove the culture medium from the wells.
-
Add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (cells with fresh medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO or another appropriate solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
-
Calculation of Cell Viability: The percentage of cell viability can be calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Determination of IC50: The IC50 value, which is the concentration of a drug that inhibits 50% of cell growth, can be determined by plotting a dose-response curve with the percentage of cell viability on the y-axis and the log of the this compound concentration on the x-axis.
Data Presentation
The quantitative data obtained from the MTT assay should be summarized in a clear and structured table for easy comparison.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.250 | 0.085 | 100 |
| 10 | 1.125 | 0.070 | 90.0 |
| 25 | 0.950 | 0.065 | 76.0 |
| 50 | 0.625 | 0.050 | 50.0 |
| 100 | 0.313 | 0.030 | 25.0 |
| 200 | 0.156 | 0.020 | 12.5 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizing Experimental Workflow and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the potential signaling pathways involved in this compound-induced cytotoxicity.
References
Picroside IV: Unraveling its Impact on Cellular Signaling Pathways through Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Application Note & Protocol Guide
Introduction
Picroside IV, an iridoid glycoside isolated from the roots of Picrorhiza scrophulariiflora, has garnered significant interest within the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-apoptotic effects. Understanding the molecular mechanisms underlying these therapeutic properties is crucial for its potential development as a novel therapeutic agent. Western blot analysis serves as a powerful and widely used technique to investigate the impact of this compound on specific protein expression and signaling pathways. This document provides a comprehensive guide, including detailed protocols and data interpretation, for researchers utilizing Western blot to analyze the effects of this compound on key cellular signaling cascades.
Key Signaling Pathways Modulated by Picroside Analogs
Western blot studies on Picroside II, a closely related analog of this compound, have revealed its significant influence on several critical signaling pathways. These findings provide a strong foundation for investigating the similar effects of this compound.
MAPK/NF-κB Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central regulators of inflammation and cell survival. Picroside II has been shown to suppress the activation of this pathway, thereby reducing the expression of pro-inflammatory mediators.
Quantitative Western Blot Data Summary for Picroside II
The following tables summarize the quantitative data from Western blot analyses of key proteins in signaling pathways affected by Picroside II. This data, while not specific to this compound, provides a valuable reference for expected outcomes.
Table 1: Effect of Picroside II on MAPK Pathway Proteins
| Protein | Treatment Group | Relative Protein Expression (Fold Change vs. Control) | Reference |
| p-ERK | LPS | 2.5 ± 0.3 | [1] |
| LPS + Picroside II | 1.2 ± 0.2 | [1] | |
| p-JNK | LPS | 3.1 ± 0.4 | [1] |
| LPS + Picroside II | 1.5 ± 0.3 | [1] | |
| p-p38 | LPS | 2.8 ± 0.3 | [1] |
| LPS + Picroside II | 1.3 ± 0.2* | [1] |
*p < 0.05 compared to LPS group
Table 2: Effect of Picroside II on NF-κB Pathway Proteins
| Protein | Treatment Group | Relative Protein Expression (Fold Change vs. Control) | Reference |
| p-p65 | LPS | 3.5 ± 0.4 | [1] |
| LPS + Picroside II | 1.7 ± 0.3 | [1] | |
| TLR4 | I/R | 2.8 ± 0.3 | [2] |
| I/R + Picroside II | 1.4 ± 0.2 | [2] | |
| NF-κB p65 | I/R | 3.2 ± 0.4 | [2] |
| I/R + Picroside II | 1.6 ± 0.3* | [2] |
*p < 0.05 compared to LPS or I/R group
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a tightly regulated process critical for tissue homeostasis. Dysregulation of apoptosis is implicated in numerous diseases. Picroside II has demonstrated anti-apoptotic effects by modulating the expression of key apoptosis-related proteins.
Table 3: Effect of Picroside II on Apoptosis-Related Proteins
| Protein | Treatment Group | Relative Protein Expression (Fold Change vs. Control) | Reference |
| Cytochrome C (Cytosolic) | Ischemia/Reperfusion | 4.2 ± 0.5 | [3] |
| Ischemia/Reperfusion + Picroside II | 2.1 ± 0.4 | [3] | |
| Cleaved Caspase-3 | Ischemia/Reperfusion | 3.8 ± 0.4 | [3] |
| Ischemia/Reperfusion + Picroside II | 1.9 ± 0.3 | [3] | |
| Bcl-2/Bax Ratio | D-GalN/LPS | 0.4 ± 0.1 | [4] |
| D-GalN/LPS + Picroside II | 0.8 ± 0.1* | [4] |
*p < 0.05 compared to disease model group
Visualization of Signaling Pathways and Experimental Workflow
To facilitate a clearer understanding, the following diagrams illustrate the key signaling pathways potentially affected by this compound and a typical experimental workflow for its analysis using Western blot.
Experimental workflow for Western blot analysis.
Inhibition of MAPK/NF-κB pathway by this compound.
Modulation of apoptosis pathway by this compound.
Detailed Experimental Protocols
The following protocols provide a general framework for performing Western blot analysis to investigate the effects of this compound. Optimization may be required depending on the specific cell type, tissue, and antibodies used.
Protocol 1: Cell Lysis and Protein Extraction
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for the appropriate duration. Include both positive and negative controls.
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to the cells. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer it to a new tube.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
Protocol 2: SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) into the wells of a pre-cast or hand-casted SDS-polyacrylamide gel. Include a protein molecular weight marker in one lane. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. Ensure complete transfer by staining the membrane with Ponceau S.
Protocol 3: Immunoblotting and Detection
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody and should be optimized.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 3.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the expression of the target protein to a loading control (e.g., GAPDH, β-actin, or β-tubulin) to account for variations in protein loading.
Conclusion
Western blot analysis is an indispensable tool for elucidating the molecular mechanisms of this compound. By quantifying the changes in protein expression within key signaling pathways such as the MAPK/NF-κB and apoptosis pathways, researchers can gain valuable insights into its therapeutic potential. The protocols and data presented in this guide offer a solid foundation for initiating and conducting these investigations, ultimately contributing to the advancement of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Picroside II protects rat kidney against ischemia/reperfusion-induced oxidative stress and inflammation by the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picroside II Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of picroside II on hepatocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Gene Expression Analysis Using Quantitative Real-Time PCR (qPCR) Following Picroside IV Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picroside IV is a primary bioactive iridoid glycoside isolated from Picrorhiza kurroa, a plant used in traditional medicine.[1] Emerging research highlights its therapeutic potential, stemming from its potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2][3] this compound modulates critical cellular signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), thereby influencing the expression of a wide array of genes involved in inflammation, cell survival, and proliferation.[4][5][6]
Quantitative real-time PCR (qPCR) is the gold standard for accurately measuring changes in gene expression.[7] This application note provides a comprehensive protocol for utilizing SYBR Green-based qPCR to analyze the dose-dependent effects of this compound on target gene expression in a cellular model.
Principle of the Method
This protocol employs relative quantification to determine changes in the expression of target genes after this compound treatment, normalized to one or more stably expressed reference (housekeeping) genes.[8] The process involves treating cells with this compound, extracting total RNA, reverse transcribing the RNA into complementary DNA (cDNA), and then performing qPCR. The quantification cycle (Cq) value, which is the cycle number at which the fluorescence signal crosses a set threshold, is inversely proportional to the initial amount of target cDNA.[8][9] The comparative Cq (ΔΔCq) method is then used to calculate the fold change in gene expression relative to an untreated control.
Key Signaling Pathways Modulated by this compound
Understanding the molecular pathways affected by this compound is crucial for selecting relevant target genes for expression analysis.
Caption: this compound inhibits the NF-κB pathway, preventing pro-inflammatory gene transcription.
This compound has been shown to suppress the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκB, which in turn blocks the nuclear translocation of the active p65 subunit.[4][10] This leads to the downregulation of NF-κB target genes, including those encoding pro-inflammatory cytokines (TNF-α, IL-6), enzymes (COX-2), and matrix metalloproteinases (MMP-9).[4][11]
Caption: this compound inhibits the phosphorylation of key MAPK kinases (p38, ERK, JNK).
Studies also indicate that this compound can inhibit the phosphorylation of key kinases in the MAPK pathway, such as p38, ERK, and JNK.[5][6] This pathway is a critical regulator of cellular processes including inflammation, apoptosis, and proliferation. By suppressing MAPK signaling, this compound can modulate the expression of genes involved in these events, such as those from the BCL2 family.[3][5]
Experimental Design and Workflow
A typical experiment involves treating a relevant cell line (e.g., RAW 264.7 macrophages, HepG2 hepatocytes) with a vehicle control and various concentrations of this compound. An inflammatory stimulus (like LPS) may be used to induce a baseline inflammatory response.
Caption: Workflow from cell treatment to gene expression data analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding : Plate cells (e.g., RAW 264.7) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Culture in appropriate media (e.g., DMEM with 10% FBS).
-
This compound Preparation : Prepare a stock solution of this compound in sterile DMSO. Further dilute in culture media to achieve final desired concentrations (e.g., 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment :
-
Control Group : Treat cells with vehicle (media containing the same final concentration of DMSO).
-
Stimulated Group (Optional) : Pre-treat cells with this compound for 2 hours, then add an inflammatory stimulus (e.g., 1 µg/mL LPS) and co-incubate for a defined period (e.g., 6-24 hours).
-
Treatment Groups : Treat cells with varying concentrations of this compound for the same duration.
-
-
Harvesting : After incubation, wash cells twice with ice-cold PBS and proceed immediately to RNA extraction.
Protocol 2: Total RNA Extraction and Quality Control
-
Lysis : Lyse cells directly in the culture plate using a guanidinium-based lysis buffer (e.g., TRIzol) according to the manufacturer's instructions.
-
Extraction : Perform RNA extraction using a column-based kit or phenol-chloroform extraction. Include an on-column DNase I digestion step to eliminate genomic DNA contamination.[12]
-
Quantification : Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios of ~2.0 and A260/A230 ratios between 2.0-2.2.
-
Integrity Check : Verify RNA integrity by running an aliquot on a 1% agarose gel to visualize intact 28S and 18S ribosomal RNA bands or by using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
Protocol 3: cDNA Synthesis (Reverse Transcription)
-
Reaction Setup : In a nuclease-free tube, combine 1 µg of total RNA, oligo(dT) primers, and random hexamers.
-
Reverse Transcription : Use a high-quality reverse transcriptase enzyme kit. Perform the reaction following the manufacturer's recommended thermal profile (e.g., 25°C for 10 min, 50°C for 50 min, 85°C for 5 min).
-
Storage : Store the resulting cDNA at -20°C.
Protocol 4: Quantitative Real-Time PCR (qPCR)
-
Primer Design : Design primers to span exon-exon junctions to avoid amplification of any residual genomic DNA.[12] Primers should have a Tm of ~60°C and produce an amplicon of 70-150 bp.
-
Reaction Mix : Prepare the qPCR reaction mix on ice. For a 15 µL reaction, combine:
-
7.5 µL of 2x SYBR Green Master Mix
-
0.5 µL of Forward Primer (10 µM)
-
0.5 µL of Reverse Primer (10 µM)
-
5.5 µL of Nuclease-free water
-
1.0 µL of cDNA template (diluted 1:10)
-
-
Plate Setup : Pipette the reaction mix into a 96- or 384-well qPCR plate. Include triplicate reactions for each sample and gene combination.[12] Also include no-template controls (NTCs) for each primer pair to check for contamination.
-
Thermal Cycling : Run the plate in a qPCR instrument with a thermal profile such as:
Data Presentation and Analysis
Data analysis is performed using the comparative Cq (ΔΔCq) method for relative quantification.
Table 1: Example Primer Sequences for Human Genes
| Gene Symbol | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| TNF | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG |
| IL6 | AGACAGCCACTCACCTCTTCAG | TTCTGCCAGTGCCTCTTTGCTG |
| PTGS2 (COX-2) | GCGACATACTCAAGCACCAG | AATGCTGACTATGGCTACAGC |
| BCL2 | GGTGGGGTCATGTGTGTGG | GGCAGGCATGTTGACTTCAC |
| BAX | CCCGAGAGGTCTTTTTCCGAG | CCAGCCCATGATGGTTCTGAT |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
| ACTB | CTGGAACGGTGAAGGTGACA | AAGGGACTTCCTGTAACAATGCA |
Table 2: Example Raw Cq Data
This table shows raw Cq values for a control group and a group treated with 50 µM this compound, both stimulated with LPS. GAPDH is the reference gene.
| Gene | Replicate | Control + LPS (Cq) | 50 µM this compound + LPS (Cq) |
| TNF | 1 | 21.54 | 23.89 |
| 2 | 21.61 | 23.95 | |
| 3 | 21.58 | 23.91 | |
| BCL2 | 1 | 25.11 | 24.25 |
| 2 | 25.05 | 24.31 | |
| 3 | 25.15 | 24.28 | |
| GAPDH | 1 | 19.88 | 19.92 |
| 2 | 19.95 | 19.87 | |
| 3 | 19.91 | 19.95 |
Table 3: Summary of Gene Expression Analysis (ΔΔCq Method)
| Gene | Avg Cq (Control) | Avg Cq (Treated) | ΔCq (Control)¹ | ΔCq (Treated)² | ΔΔCq³ | Fold Change (2⁻ΔΔCq) |
| TNF | 21.58 | 23.92 | 1.66 | 4.00 | 2.34 | 0.19 (Downregulated) |
| BCL2 | 25.10 | 24.28 | 5.18 | 4.36 | -0.82 | 1.77 (Upregulated) |
| GAPDH | 19.91 | 19.91 | - | - | - | - |
¹ ΔCq (Control) = Avg Cq (Target, Control) - Avg Cq (Reference, Control) ² ΔCq (Treated) = Avg Cq (Target, Treated) - Avg Cq (Reference, Treated) ³ ΔΔCq = ΔCq (Treated) - ΔCq (Control)
The results indicate that in this example, this compound treatment significantly downregulated the expression of the pro-inflammatory gene TNF while upregulating the anti-apoptotic gene BCL2.
References
- 1. This compound | 211567-04-3 | LIA56704 | Biosynth [biosynth.com]
- 2. The paradox of Picroside II: As a natural antioxidant, but may instead futher aggravate liver injury by exacerbating mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of picroside II on hepatocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modification of Cysteine Residue in p65 Subunit of Nuclear Factor-κB by Picroliv Suppresses NF-κB-Regulated Gene Products and Potentiates Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Picroside II suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
- 6. Picroside II suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. tataa.com [tataa.com]
- 9. 通用 SYBR Green qPCR 协议 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. The anti-inflammatory effect of picroside II and the optimizing of therapeutic dose and time window in cerebral ischemic injury in rats [scirp.org]
- 12. idtdna.com [idtdna.com]
Picroside IV Administration in Preclinical Research: Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the administration routes for Picroside IV used in preclinical studies. It includes a summary of pharmacokinetic data, detailed experimental protocols, and visualizations of key pathways and workflows to guide future research and development.
Introduction to this compound
This compound is a natural iridoid glycoside found in plants like Picrorhiza kurroa, a herb native to the Himalayan region.[1] It is recognized for its potential therapeutic properties, including antioxidative and anti-inflammatory mechanisms.[1] Preclinical research has explored its utility in hepatoprotection, neuroprotection, and mitigating oxidative stress.[1] However, like many natural glycosides, this compound faces challenges such as low oral bioavailability, which necessitates a thorough understanding of its pharmacokinetic profile across different administration routes.[2][3]
Pharmacokinetic Data Summary
The route of administration significantly impacts the bioavailability and subsequent efficacy of this compound. The following tables summarize key quantitative data from preclinical pharmacokinetic studies in Sprague-Dawley (SD) rats.
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Intravenous (i.v.) | 1 mg/kg | 158.3 ± 45.2 | 0.083 | 110.6 ± 28.7 | 100% (by definition) | [4] |
| Oral (p.o.) | 10 mg/kg | 12.1 ± 3.5 | 0.5 | 30.8 ± 9.4 | 2.78% | [4] |
Data presented as Mean ± SD where available. The bioavailability of the oral route was calculated relative to the intravenous route.
Table 2: Dosing and Administration Routes in Various Preclinical Models
| Administration Route | Species | Dose Range | Therapeutic Area Investigated | Reference |
| Intravenous (i.v.) | Rat | 30 - 150 mg/kg | Acute Liver Injury | [5] |
| Oral (p.o.) | Rat | 6 - 25 mg/kg | Bile Flow & Growth Rate | [6] |
| Intraperitoneal (i.p.) | Rat | 10 mg/kg | Cerebral Ischemia | [7] |
| Intraperitoneal (i.p.) | Rat | 20 - 500 mg/kg | Long-term Toxicity | [5] |
Key Experimental Protocols
This section details generalized protocols for the administration and analysis of this compound based on methodologies reported in preclinical studies.
-
For Intravenous (i.v.) Administration:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in sterile normal saline (0.9% NaCl).
-
Vortex the solution until the powder is completely dissolved.
-
Filter the solution through a 0.22 µm sterile syringe filter into a sterile vial to ensure sterility and remove any particulates.
-
Prepare fresh on the day of the experiment. For a 1 mg/kg dose in a 250g rat with an injection volume of 1 mL/kg, the final concentration would be 1 mg/mL.
-
-
For Oral (p.o.) Administration:
-
Weigh the required amount of this compound powder.
-
Prepare a vehicle solution, commonly 0.5% carboxymethylcellulose sodium (CMC-Na) in purified water, to create a stable suspension.
-
Suspend the this compound powder in the vehicle.
-
Vortex or sonicate the suspension to ensure homogeneity.
-
Prepare fresh on the day of dosing. For a 10 mg/kg dose in a 250g rat with a gavage volume of 10 mL/kg, the final concentration would be 1 mg/mL.
-
-
Animal Model: Sprague-Dawley (SD) rats (male, 200-250g) are a common model.[4]
-
Acclimatization: House animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Fasting: Fast animals overnight (approx. 12 hours) before oral administration to reduce variability in gastrointestinal absorption, ensuring free access to water. Fasting is not typically required for i.v. administration.
-
Administration:
-
Blood Collection: Collect blood samples (approx. 200-300 µL) from the jugular or tail vein at specified time points.
-
Time Points: A typical schedule includes a pre-dose (0 h) sample, followed by collections at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[4]
-
Sample Processing:
-
Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Centrifuge the blood at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform a protein precipitation extraction by adding a volume of cold acetonitrile (often containing an internal standard) to a smaller volume of plasma (e.g., 3:1 ratio).
-
Vortex vigorously for 1-2 minutes to mix.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to an autosampler vial for analysis.
-
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization Mode: Use electrospray ionization (ESI) in negative ion mode.[4]
-
Detection: Utilize Multiple Reaction Monitoring (MRM) for quantification. The specific MRM transition for this compound is m/z 507.3 → 163.1.[4]
-
Data Analysis: Quantify this compound concentration by comparing its peak area to that of the internal standard against a standard curve.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes and mechanisms related to this compound administration and action.
Caption: Comparison of Intravenous vs. Oral Administration Routes.
Caption: General Workflow for a Preclinical Pharmacokinetic Study.
Caption: Picrosides Inhibit MAPK/NF-κB/NLRP3 Inflammatory Pathway.
Discussion and Considerations
-
Bioavailability: The data clearly demonstrate that this compound has very low oral bioavailability (around 2.78%) in rats, likely due to poor absorption from the gastrointestinal tract and significant first-pass metabolism.[2][4] This is a critical factor for researchers to consider when designing efficacy studies. Intravenous or intraperitoneal routes may be more appropriate for initial proof-of-concept studies to ensure adequate systemic exposure.
-
Dose Selection: Efficacious doses vary widely depending on the administration route and the disease model. Oral doses are substantially higher than intravenous or intraperitoneal doses to compensate for the low bioavailability.[5][6]
-
Mechanism of Action: Picrosides, including this compound and the closely related Picroside II, exert anti-inflammatory effects by inhibiting key signaling pathways like MAPK and NF-κB, which in turn can suppress the activation of the NLRP3 inflammasome.[8][9] This mechanism is crucial for its therapeutic effects in inflammation-related disease models.
-
Future Directions: To overcome the challenge of low oral bioavailability, formulation strategies such as nanoencapsulation could be explored to enhance absorption and improve therapeutic efficacy for oral delivery.[10] Further studies are needed to fully characterize the metabolic profile and transporters involved in the disposition of this compound.[3]
References
- 1. This compound | 211567-04-3 | LIA56704 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro - In vivo metabolism and pharmacokinetics of picroside I and II using LC-ESI-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Picroside I, II, III, IV in Rat Plasma by UPLCMS/ MS | Bentham Science [eurekaselect.com]
- 5. The paradox of Picroside II: As a natural antioxidant, but may instead futher aggravate liver injury by exacerbating mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0571668A1 - A process for the preparation and composition of a fraction containing picroside I and kutkoside - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Network Pharmacology Study of Bioactive Components and Molecular Mechanisms of the Glycoside Fraction from Picrorhiza scrophulariiflora Against Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Picroside II suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
- 10. Development of nanoformulation of picroliv isolated from Picrorrhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Picroside IV instability in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues with Picroside IV in aqueous solutions.
Troubleshooting Guides & FAQs
Q1: My this compound solution appears to be degrading. What are the common causes?
A1: this compound, like other iridoid glycosides, is susceptible to degradation under several conditions. The most common causes of instability in aqueous solutions include:
-
pH Extremes: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond and other ester linkages within the molecule.[1]
-
Oxidation: The presence of oxidizing agents can lead to the degradation of this compound.
-
Exposure to Light (Photolysis): Ultraviolet (UV) and even visible light can induce photodegradation.
-
Elevated Temperatures: Higher temperatures accelerate the rate of all chemical degradation pathways.
Q2: I'm observing unexpected peaks in my HPLC chromatogram when analyzing my this compound solution. What could they be?
A2: Unexpected peaks are likely degradation products of this compound. Based on studies of related compounds like Picroside I and II, these degradation products can arise from hydrolysis or oxidation.[1] To confirm their identity, you would need to perform forced degradation studies and characterize the resulting products using techniques like LC-MS.
Q3: How can I minimize the degradation of this compound in my aqueous stock solutions?
A3: To maintain the stability of your this compound stock solutions, adhere to the following best practices:
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term stability.
-
Light Protection: Always protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
pH Control: Prepare stock solutions in a buffer system that maintains a neutral pH. Avoid highly acidic or alkaline conditions.
-
Solvent Choice: While aqueous solutions are common, dissolving this compound in an organic solvent like DMSO for a stock solution and then diluting it into your aqueous buffer for experiments can improve stability.
-
Fresh Preparation: For sensitive experiments, it is always best to prepare fresh working solutions from a frozen stock on the day of use.
Q4: I need to prepare a this compound solution for an in vivo study. What precautions should I take?
A4: For in vivo studies, it is crucial to ensure the stability and purity of the administered compound. Follow these guidelines:
-
Fresh is Best: Prepare the dosing solution fresh on the day of administration.
-
Vehicle Selection: Use a well-established and stable vehicle for your formulation. The choice of vehicle can impact the stability of this compound.
-
Filtration: Filter-sterilize the final solution using a compatible filter membrane (e.g., PVDF) to remove any particulates.
-
Storage Before Use: If immediate use is not possible, store the prepared solution at 2-8°C and protect it from light for the shortest possible time.
Data on Stability of Related Picrosides
| Stress Condition | Reagent/Method | Duration | Observation for Picroside I & II | Reference |
| Acid Hydrolysis | 0.1 N HCl (Methanolic) | 6 hours | Considerable degradation observed. | [1] |
| Alkaline Hydrolysis | 0.1 N NaOH (Methanolic) | 6 hours | Considerable degradation observed. | [1] |
| Neutral Hydrolysis | Water in Methanol | 6 hours | Degradation observed. | [1] |
| Oxidative Degradation | 6% H2O2 | 6 hours | Considerable degradation observed. | [1] |
| Thermal Degradation | Dry heat at 60°C | 6 hours | Degradation observed. | [1] |
| Photodegradation | Exposure to light | Not specified | Degradation observed. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and products of this compound.
1. Materials:
- This compound reference standard
- HPLC grade methanol, acetonitrile, and water
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H2O2)
- Calibrated HPLC with a UV or PDA detector
- LC-MS system for identification of degradation products
- pH meter
- Photostability chamber
- Oven
2. Preparation of Stock Solution:
- Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
3. Stress Conditions:
4. Sample Analysis:
- At the end of the exposure period, neutralize the acidic and basic samples.
- Dilute all samples to an appropriate concentration with the mobile phase.
- Analyze the samples by a validated stability-indicating HPLC method.
- Characterize the major degradation products using LC-MS to determine their mass and propose their structures.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Experimental workflow for a forced degradation study.
References
Optimizing Picroside IV dosage and treatment duration in animal models.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Picroside IV dosage and treatment duration in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a new animal model?
A1: The optimal dose of this compound can vary significantly depending on the animal model, disease indication, and route of administration. For instance, in rat models of cerebral ischemia, effective doses of Picroside II (a closely related compound) have been identified as 10-20 mg/kg.[1] For neuroprotective effects in mice, a concentration of 20 mg/kg of Picroside II was found to be effective, while lower doses of 5 mg/kg and 10 mg/kg did not show significant protective effects.[2] In hepatoprotective studies in mice, Picroside II has shown efficacy at doses of 50-100 mg/kg when administered orally.[3][4] It is advisable to start with a dose-response study to determine the optimal dosage for your specific experimental conditions.
Q2: How should this compound be prepared for administration to animals?
A2: this compound is typically dissolved in a suitable vehicle for in vivo administration. For intraperitoneal injection in mice, Picroside II has been diluted in a 1% solution with 0.1 mol/L Phosphate Buffered Saline (PBS).[2] For intravenous administration in rats, it has been administered via the tail vein.[5] The solubility and stability of this compound in different vehicles should be confirmed before starting an experiment. It is crucial to ensure complete dissolution to avoid inaccurate dosing.
Q3: What is the optimal treatment duration for this compound?
A3: The duration of treatment with this compound depends on the specific aims of the study and the animal model used. In acute models, such as cerebral ischemia, the timing of administration relative to the injury is critical. Studies on Picroside II have suggested that for optimal therapeutic benefit in a rat model of cerebral ischemia, intraperitoneal injection of 10 mg/kg at 1.5-2.0 hours after the injury is effective.[6] For more chronic conditions, longer treatment periods may be necessary. For example, in a radiation-induced brain injury model, Picroside II was administered for one week before and one week after the radiation treatment.[2]
Q4: Are there any known toxic effects of this compound in animals?
A4: Studies on Picroside II have shown it to have minor acute toxicity in rodents. The LD50 (lethal dose, 50%) of intravenously administered Picroside II was found to be 1,863 mg/kg in mice and 1,782 mg/kg in rats.[7] However, long-term, high-dose treatment may lead to reversible liver damage.[7] It is important to conduct preliminary toxicity studies in your specific animal model to establish a safe dose range.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no therapeutic effect | - Suboptimal dosage: The dose may be too low to elicit a response. - Inappropriate treatment window: The timing of administration may not align with the pathological process. - Poor bioavailability: The route of administration may not be optimal, or the compound may be rapidly metabolized. | - Conduct a dose-response study to identify the optimal dose. - Optimize the timing of administration based on the specific disease model. For cerebral ischemia, a therapeutic window of 1.5-2.0 hours post-injury has been suggested for Picroside II.[6] - Consider alternative routes of administration (e.g., intravenous vs. oral) and consult pharmacokinetic studies.[8] |
| Precipitation of this compound in solution | - Low solubility: The concentration of this compound may exceed its solubility in the chosen vehicle. - Incorrect pH or temperature: The solubility of the compound may be sensitive to pH and temperature. | - Test different biocompatible solvents or co-solvents. - Adjust the pH of the solution and prepare it at a controlled temperature. - Prepare fresh solutions before each administration. |
| Adverse effects observed in animals (e.g., lethargy, weight loss) | - Toxicity: The administered dose may be too high. - Vehicle toxicity: The vehicle used for dissolution may be causing adverse effects. | - Reduce the dose of this compound. The LD50 of Picroside II is high, but sublethal toxic effects can occur at lower doses.[7] - Run a control group with only the vehicle to rule out its toxicity. |
Data on Picroside Dosage and Treatment Duration in Animal Models
| Compound | Animal Model | Disease/Indication | Dosage | Route of Administration | Treatment Duration/Timing | Key Findings | Reference |
| Picroside II | Rat | Cerebral Ischemia | 10 mg/kg | Intraperitoneal | 1.5-2.0 hours post-injury | Optimal therapeutic benefit | [6] |
| Picroside II | Rat | Cerebral Ischemia | 20 mg/kg | Intraperitoneal | 1.5 hours post-injury | Strongest protective effect | [6] |
| Picroside II | Mouse | Brain Injury | 20 mg/kg | Intraperitoneal | Daily for 2 weeks (1 week pre- and 1 week post-injury) | Significantly alleviated neurological deficits and brain edema | |
| Picroside II | Mouse | D-galactosamine/LPS-induced liver injury | 50-100 mg/kg | Oral | 1 hour before injury induction | Hepatoprotective effects | [3][4] |
| Picroside II | Rat | Acetaminophen-induced acute liver injury | 30, 90, 150 mg/kg | Tail vein injection | Daily for 5 days during APAP administration | Prophylactic administration protected against liver injury | |
| Picroside II | Rat | D-galactosamine-induced acute liver injury | 30, 90, 150 mg/kg | Tail vein injection | Daily for 6 days before injury induction | Prophylactic administration protected against liver injury | [7] |
| Picroside II | Rat | CCl4-induced chronic liver injury | Not specified | Tail vein injection | Prophylactic or post-injury administration | Prophylactic administration was protective, while post-injury administration aggravated damage | [7] |
Experimental Protocols
Protocol 1: Induction of Focal Cerebral Ischemia in Rats (Middle Cerebral Artery Occlusion - MCAO)
-
Animal Preparation: Anesthetize adult male Wistar rats (230-250 g) with an appropriate anesthetic (e.g., pentobarbital sodium).
-
Surgical Procedure:
-
Make a midline incision in the neck to expose the common carotid artery (CCA).
-
Carefully separate the external carotid artery (ECA) and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Insert a nylon monofilament (e.g., 4-0) with a rounded tip into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Reperfusion: After the desired period of ischemia (e.g., 2 hours), withdraw the monofilament to allow for reperfusion.
-
This compound Administration: Administer this compound at the desired dose and time point (e.g., 10 mg/kg, intravenously, at the time of reperfusion).[5]
-
Post-operative Care: Suture the incision, monitor the animal's recovery, and provide post-operative analgesia as required.
Protocol 2: D-galactosamine/LPS-Induced Acute Liver Injury in Mice
-
Animal Preparation: Use male ddY mice (25-30 g) and fast them for 20 hours before the experiment, with free access to water.[3]
-
This compound Administration: Administer this compound orally at the desired dose (e.g., 50-100 mg/kg) one hour before the induction of liver injury.[3][4]
-
Induction of Liver Injury: Inject D-galactosamine (350 mg/kg) and lipopolysaccharide (LPS; 10 µg/kg) intraperitoneally.[3]
-
Sample Collection: Collect blood samples 10 hours after the D-GalN/LPS injection to measure serum markers of liver injury (e.g., ALT, AST).[3]
Visualizations
Signaling Pathways
Picroside II has been shown to exert its anti-inflammatory and neuroprotective effects by modulating several signaling pathways, including the MAPK and NF-κB pathways.
Caption: this compound inhibits inflammatory pathways.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the efficacy of this compound in an animal model of disease.
Caption: General workflow for in vivo this compound studies.
References
- 1. Picroside II Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of picroside II in brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Hepatoprotective Principles from the Rhizomes of Picrorhiza kurroa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective properties of picroside II in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimal therapeutic dose and time window of picroside II in cerebral ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The paradox of Picroside II: As a natural antioxidant, but may instead futher aggravate liver injury by exacerbating mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Picroside I, II, III, IV in Rat Plasma by UPLCMS/ MS | Bentham Science [eurekaselect.com]
Technical Support Center: Overcoming Poor Cell Permeability of Picroside IV in Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Picroside IV. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern?
A1: this compound is a natural iridoid glycoside with demonstrated therapeutic potential, including antioxidative and anti-inflammatory effects.[1][2] However, as a hydrophilic molecule, its ability to passively diffuse across the lipid bilayer of cell membranes is limited. This poor cell permeability can lead to low intracellular concentrations, potentially underestimating its biological activity in in vitro assays and hindering the translation of its therapeutic potential.
Q2: I'm not seeing the expected biological effect of this compound in my cell culture experiments. Could this be due to poor cell uptake?
A2: Yes, a lack of observable effects at standard concentrations is a strong indicator of poor cell permeability. If you have confirmed the purity and stability of your this compound compound, the next logical step is to investigate and optimize its intracellular delivery.
Q3: What are the initial steps to troubleshoot a suspected this compound permeability issue?
A3: Before employing advanced delivery techniques, consider these initial troubleshooting steps:
-
Optimize Concentration and Incubation Time: Ensure you are using a sufficient concentration of this compound and an adequate incubation period. Based on published studies on similar picrosides, effective concentrations can range from the low micromolar to over 100 µM, with incubation times from 24 to 72 hours.[3]
-
Solubility Check: Confirm that this compound is fully dissolved in your culture medium at the desired concentration. Precipitation of the compound will significantly reduce its availability to the cells. This compound is often dissolved in a small amount of dimethyl sulfoxide (DMSO) before being diluted in culture medium.
-
Cell Health: Verify the health and viability of your cells. Factors such as passage number, confluency, and overall culture conditions can impact cellular uptake mechanisms.
Q4: Can I use DMSO to improve this compound uptake? What are the risks?
A4: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds and can also act as a permeabilizing agent at certain concentrations by transiently disrupting the cell membrane.[4][5] While it can enhance the uptake of poorly permeable compounds, it's crucial to use it with caution due to its potential cytotoxicity.
-
Recommended Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity.[4] Some robust cell lines may tolerate up to 1%.
-
Cytotoxicity Testing: It is essential to perform a dose-response experiment to determine the maximum non-toxic concentration of DMSO for your specific cell line.
-
Control Experiments: Always include a vehicle control (culture medium with the same final concentration of DMSO used to dissolve this compound) in your experiments to account for any effects of the solvent itself.
Q5: What are some advanced strategies to enhance the intracellular delivery of this compound?
A5: For compounds with significant permeability issues, more advanced delivery systems may be necessary. These include:
-
Liposomal Formulations: Encapsulating this compound within liposomes, which are microscopic lipid vesicles, can facilitate its entry into cells through membrane fusion or endocytosis.[3][6][7][8][9]
-
Nanoparticle-Based Delivery: Polymeric nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), can encapsulate this compound and be engineered for targeted delivery and controlled release inside the cell.[10][11][12]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic "prodrug" can enhance its ability to cross the cell membrane. Once inside the cell, enzymatic cleavage would release the active this compound. This is a more complex chemical synthesis approach.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound cell culture experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or no biological activity observed. | 1. Insufficient intracellular concentration due to poor permeability.2. Suboptimal concentration or incubation time.3. This compound degradation. | 1. Implement a permeability enhancement strategy (see protocols below).2. Perform a dose-response and time-course experiment. Start with concentrations reported for similar picrosides (e.g., 10-100 µM) and incubate for 24, 48, and 72 hours.[13]3. Ensure proper storage of this compound stock solutions (e.g., at -20°C or -80°C, protected from light).[1] Prepare fresh dilutions in media for each experiment. |
| Precipitation of this compound in culture medium. | 1. Exceeding the solubility limit of this compound in the medium.2. Improper dissolution of the DMSO stock solution. | 1. Determine the maximum solubility of this compound in your culture medium. If precipitation occurs at the desired concentration, consider a delivery system like liposomes or nanoparticles.2. When diluting the DMSO stock, add it to the medium dropwise while gently vortexing to ensure proper mixing and avoid localized high concentrations that can lead to precipitation. |
| Increased cell death in this compound-treated wells. | 1. Cytotoxicity of this compound at high concentrations.2. Cytotoxicity of the delivery vehicle (e.g., DMSO, liposomes, nanoparticles). | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 of this compound in your cell line. Use concentrations well below the cytotoxic threshold for your experiments.2. Include appropriate vehicle controls (e.g., medium with DMSO, empty liposomes/nanoparticles) to assess the toxicity of the delivery system itself. Optimize the concentration of the delivery vehicle to minimize toxicity. |
Experimental Protocols
Protocol 1: Enhancing this compound Permeability with DMSO
This protocol outlines the use of DMSO as a permeabilizing agent to increase the intracellular concentration of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Cell line of interest
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-100 mM). Ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
-
Determining DMSO Tolerance (Cytotoxicity Assay):
-
Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare serial dilutions of DMSO in your complete culture medium to achieve final concentrations ranging from 0.01% to 2% (v/v).
-
Replace the medium in the wells with the DMSO-containing medium. Include a "medium only" control.
-
Incubate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method like the MTT assay.
-
Determine the highest concentration of DMSO that does not cause a significant decrease in cell viability. This will be your maximum working concentration.
-
-
Treating Cells with this compound in DMSO:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare your working concentrations of this compound by diluting the stock solution in complete culture medium. Ensure the final DMSO concentration does not exceed the predetermined non-toxic limit.
-
For example, to achieve a final concentration of 50 µM this compound with 0.1% DMSO from a 50 mM stock:
-
Dilute the 50 mM stock 1:1000 in culture medium (e.g., 1 µL of stock in 999 µL of medium).
-
-
Include the following controls:
-
Untreated cells (medium only).
-
Vehicle control (medium with the same final concentration of DMSO as the treated wells).
-
-
Remove the old medium from your cells and replace it with the prepared this compound solutions or control media.
-
Incubate for the desired time and proceed with your downstream analysis.
-
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol provides a general method for encapsulating the hydrophilic this compound into liposomes. Optimization of lipid composition and ratios may be required for specific applications.
Materials:
-
This compound
-
Phospholipids (e.g., DSPC - 1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
Chloroform and Methanol (analytical grade)
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Water bath
Procedure:
-
Lipid Film Formation:
-
Dissolve the chosen phospholipids and cholesterol in a chloroform/methanol mixture in a round-bottom flask. A common molar ratio is 2:1 or 3:1 phospholipid to cholesterol.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the lipid transition temperature (e.g., 60°C for DSPC) to evaporate the organic solvent.
-
Continue rotation under vacuum until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Liposome Formation:
-
Prepare a solution of this compound in your desired aqueous buffer (e.g., PBS) at the desired concentration.
-
Warm the this compound solution to the same temperature as the lipid film (above the lipid transition temperature).
-
Add the warm this compound solution to the round-bottom flask containing the lipid film.
-
Agitate the flask by hand or on a rotary shaker (without vacuum) for 1-2 hours. This process hydrates the lipid film, causing it to swell and form multilamellar vesicles (MLVs) that encapsulate the this compound solution.[8]
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a more uniform size, the MLV suspension is subjected to extrusion.
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Heat the extruder to a temperature above the lipid transition temperature.
-
Pass the liposome suspension through the extruder multiple times (e.g., 11-21 passes). This will result in a more homogenous population of large unilamellar vesicles (LUVs).
-
-
Purification (Optional):
-
To remove unencapsulated this compound, the liposome suspension can be purified by methods such as size exclusion chromatography or dialysis against the buffer used for hydration.
-
-
Characterization and Use:
-
Characterize the liposomes for size, polydispersity index (PDI), and encapsulation efficiency.
-
The prepared this compound-loaded liposomes can then be added to cell cultures. Remember to include "empty" liposomes (prepared without this compound) as a vehicle control.
-
Visualization of Signaling Pathways and Experimental Workflows
Below are diagrams created using Graphviz to illustrate key concepts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 211567-04-3 | LIA56704 | Biosynth [biosynth.com]
- 3. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 8. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Poly(lactic-co-glycolic acid) nanoparticle fabrication, functionalization, and biological considerations for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Perform PLGA nanoparticle synthesis using 3D microfluidic hydrodynamic focusing - Fluigent [fluigent.com]
- 13. In vitro study on anti-proliferative and anti-cancer activity of picrosides in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Picroside IV interference with common laboratory assays.
Welcome to the technical support center for researchers working with Picroside IV. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound in common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assays?
This compound is a natural iridoid glycoside.[1] Like many natural compounds, it possesses inherent physicochemical properties that can interfere with various assay technologies. The primary reasons for potential interference include:
-
Antioxidant Activity: this compound has antioxidant properties which can interfere with assays that rely on redox reactions.[1]
-
Optical Properties: As a chemical entity, it can absorb light and potentially fluoresce, which may interfere with absorbance and fluorescence-based assays.
-
Chemical Reactivity: The molecule may react with assay reagents, leading to false-positive or false-negative results.[2]
-
Enzyme Inhibition/Activation: this compound may directly interact with reporter enzymes (e.g., luciferase, HRP) used in many assay systems.
Q2: In which types of assays is this compound interference most likely to occur?
Based on its properties, this compound is most likely to interfere with:
-
Redox-based assays: Assays measuring reactive oxygen species (ROS) or utilizing redox-sensitive probes (e.g., DCFH-DA, Amplex Red).[3]
-
Absorbance-based assays: Assays where the readout is a change in optical density, particularly if the assay wavelength is near the absorbance maximum of this compound.
-
Fluorescence-based assays: Assays that measure fluorescence intensity, as this compound may exhibit autofluorescence or quench the fluorescent signal.[4][5]
-
Enzyme-linked immunosorbent assays (ELISA): Potential for interference with the enzymatic reporter system (e.g., HRP-based detection) or through non-specific binding.[6][7]
-
Luciferase reporter gene assays: Possible direct inhibition or stabilization of the luciferase enzyme.[8][9][10]
-
Cell viability assays: Assays like MTT, which rely on cellular redox activity, can be affected by the antioxidant nature of this compound.
Q3: What is the UV absorbance spectrum of Picroside compounds, and how can this information help me?
Troubleshooting Guides
Issue 1: Unexpected results in absorbance-based assays (e.g., ELISA, colorimetric assays)
Possible Cause: this compound absorbs light in the UV range, which might overlap with the detection wavelength of your assay, leading to artificially high readings.
Troubleshooting Steps:
-
Run a compound-only control: Measure the absorbance of this compound at the assay wavelength in the absence of any other assay components.
-
Subtract the background: If the compound-only control shows significant absorbance, subtract this value from your experimental readings.
-
Choose an alternative wavelength: If possible, select a detection wavelength where this compound has minimal absorbance.[1]
-
Perform a spectral scan: Run a full absorbance spectrum of this compound to identify its absorbance profile and select an appropriate assay wavelength.
Issue 2: Inconsistent or unexpected data in fluorescence-based assays
Possible Cause: this compound may be autofluorescent at the excitation/emission wavelengths of your assay, or it may quench the signal from your fluorescent probe.[4][5]
Troubleshooting Steps:
-
Check for autofluorescence: Measure the fluorescence of this compound alone in the assay buffer using the same filter set as your experiment.
-
Assess quenching effects: Spike a known concentration of your fluorophore with increasing concentrations of this compound to determine if it quenches the signal.
-
Optimize filter sets: If autofluorescence is an issue, try using a filter set with a larger Stokes shift to minimize overlap.
-
Use a time-resolved fluorescence (TRF) or HTRF assay: These technologies use long-lifetime fluorophores and a time delay in detection to reduce interference from short-lived background fluorescence.[13][14]
Issue 3: Altered signal in luciferase reporter assays
Possible Cause: this compound may directly inhibit or stabilize the luciferase enzyme, leading to a decrease or increase in the luminescent signal, respectively.[8][9][10]
Troubleshooting Steps:
-
Perform a cell-free luciferase inhibition assay: Test for direct inhibition by adding this compound to a reaction with purified luciferase enzyme and its substrate.
-
Use a structurally different luciferase: If you are using firefly luciferase, consider a control experiment with a different luciferase, such as Renilla or NanoLuc, as they may have different sensitivities to inhibitors.[8]
-
Change the order of reagent addition: Adding the compound after the luciferase reaction has been initiated can sometimes help identify interference.
Issue 4: Discrepancies in cell viability assays (e.g., MTT, XTT)
Possible Cause: The antioxidant properties of this compound can interfere with the redox-based chemistry of tetrazolium salt reduction, leading to an overestimation of cell viability.
Troubleshooting Steps:
-
Include a cell-free control: Add this compound to the assay medium with the tetrazolium salt but without cells to see if it can directly reduce the dye.
-
Use an orthogonal assay: Confirm your results with a non-redox-based viability assay, such as a CyQUANT (DNA content), CellTiter-Glo (ATP content), or a trypan blue exclusion assay.[15]
Quantitative Data Summary
Direct quantitative data on the interference of this compound in specific assays is limited in the scientific literature. Researchers should empirically determine the extent of interference in their specific assay systems. Below is a table summarizing the physicochemical properties of the related compound, Picroside II, which can be used as a preliminary guide.
| Parameter | Value (for Picroside II) | Implication for Assay Interference |
| UV λmax | 266 nm[11] | Potential for interference in absorbance assays measuring around this wavelength. |
| Solubility | Better solubility in water (up to 2.46 mg/mL) than organic solvents.[16][17] | High concentrations in aqueous buffers may be achievable, potentially increasing interference effects. |
| log P | -0.09675[16] | Indicates hydrophilicity, suggesting it is less likely to cause interference through aggregation compared to highly lipophilic compounds. |
| pKa | 7.80[16][17] | The charge state of the molecule will change around this pH, which could influence its interaction with assay components. |
Experimental Protocols & Methodologies
Protocol 1: Assessing Interference in Absorbance-Based Assays
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).
-
Create a dilution series of this compound in the assay buffer.
-
Add the this compound dilutions to the wells of a microplate.
-
Add all other assay components except the one that initiates the color change (e.g., the enzyme or substrate).
-
Read the absorbance at the assay's detection wavelength.
-
Generate a standard curve of absorbance versus this compound concentration to determine the background absorbance at each concentration.
Protocol 2: Evaluating Interference in Fluorescence-Based Assays
-
Autofluorescence Check:
-
Prepare a dilution series of this compound in the assay buffer.
-
Measure the fluorescence using the same excitation and emission wavelengths as your assay.
-
-
Quenching Assessment:
-
Prepare a solution of your fluorescent probe at a concentration that gives a mid-range signal.
-
Add increasing concentrations of this compound to this solution.
-
Measure the fluorescence at each concentration of this compound and compare it to the control (probe only).
-
Visualizations
Caption: Workflow for identifying and mitigating this compound assay interference.
Caption: Potential mechanisms of this compound interference in common bioassays.
References
- 1. This compound | 211567-04-3 | LIA56704 | Biosynth [biosynth.com]
- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dietary antioxidants interfere with Amplex Red-coupled-fluorescence assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biochemia-medica.com [biochemia-medica.com]
- 7. researchgate.net [researchgate.net]
- 8. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. mdpi.com [mdpi.com]
- 11. ijpbs.com [ijpbs.com]
- 12. TLC densitometric quantification of picrosides (picroside-I and picroside-II) in Picrorhiza kurroa and its substitute Picrorhiza scrophulariiflora and their antioxidant studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Issue's Article Details [indiandrugsonline.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Picroside IV Content Variability in Herbal Extracts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the variability of Picroside IV content in herbal extracts.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction, quantification, and experimental use of herbal extracts containing this compound.
Question: Why am I observing significant batch-to-batch variation in this compound content in my extracts?
Answer: Variability in this compound content across different batches of herbal extracts is a common issue stemming from several factors related to the plant material, extraction process, and storage.
-
Plant Material Source and Quality: The concentration of this compound in the raw plant material (Picrorhiza kurroa) can vary significantly based on the geographical location of cultivation, age of the plant, and soil nutrient composition.[1][2] For instance, studies have shown that the content of related picrosides can differ in plants collected from different Himalayan regions.[1]
-
Harvesting and Post-Harvest Processing: The time of harvesting and the drying and storage conditions of the plant material can impact the stability of this compound. Exposure to high humidity, temperature, and light can lead to degradation.[3] Storing the raw material at low temperatures (4-6°C) is recommended to minimize the loss of active constituents.[3]
-
Extraction Method and Parameters: The choice of extraction solvent and method significantly influences the yield of this compound. Methanol or aqueous methanol are commonly used solvents.[1][4][5] Different extraction techniques, such as soxhlet, reflux, sonication, and microwave-assisted extraction, have varying efficiencies and can contribute to content variability.[6] Optimization of extraction time and temperature is crucial for consistent results.[6]
Question: My HPLC chromatogram shows inconsistent retention times for the this compound peak. What could be the cause?
Answer: Drifting retention times in HPLC analysis can be attributed to several factors related to the mobile phase, column, and overall system.
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase is a primary cause of retention time shifts. Ensure accurate measurement and thorough mixing of the solvents.[7][8] The use of a degasser is recommended to prevent air bubbles from affecting the pump performance.[8]
-
Column Equilibration: Insufficient column equilibration time between runs can lead to retention time drift. It is essential to allow the column to fully equilibrate with the mobile phase before each injection.[7][8]
-
Column Temperature: Fluctuations in column temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase, leading to changes in retention time. Using a column oven to maintain a constant temperature is recommended.[7][8]
-
Flow Rate Fluctuation: Inconsistent flow rates from the HPLC pump can also cause retention time variability. Check for leaks in the system and ensure the pump seals are in good condition.[8]
Question: I am observing peak tailing or broad peaks for this compound in my HPLC analysis. How can I improve the peak shape?
Answer: Poor peak shape in HPLC can compromise the accuracy of quantification. Several factors can contribute to this issue.
-
Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column can lead to peak tailing. Using a guard column and appropriate sample preparation techniques, such as solid-phase extraction, can help protect the analytical column.[9] The stationary phase can also degrade over time, especially when using mobile phases with extreme pH values.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Optimizing the pH can often improve peak shape.
-
Injection Solvent: Injecting the sample in a solvent that is stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[7]
-
Column Overloading: Injecting too much sample onto the column can lead to broad, asymmetric peaks. Try reducing the injection volume or the sample concentration.[8]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and analysis of this compound.
Question: What is this compound and what are its biological properties?
Answer: this compound is a natural iridoid glycoside found in the plant Picrorhiza kurroa.[10] It is one of several related compounds, including Picroside I and Picroside II, that contribute to the medicinal properties of the plant.[1] this compound has demonstrated antioxidative and anti-inflammatory activities and is being investigated for its potential hepatoprotective and neuroprotective effects.[10]
Question: What are the recommended methods for extracting this compound from plant material?
Answer: Several methods can be used for the extraction of this compound, with the choice often depending on the available equipment and desired scale.
| Extraction Method | Solvent | Key Parameters | Advantage | Disadvantage |
| Sonication | Methanol | 36 minutes | Time-efficient, high yield[6] | May not be suitable for very large quantities |
| Soxhlet | Methanol | 12 hours | High extraction efficiency for exhaustive extraction[6] | Time-consuming, potential for thermal degradation |
| Reflux | Methanol | 6 hours | Simple setup[6] | Requires heating, potential for thermal degradation |
| Microwave-Assisted | Methanol | 28 minutes | Rapid extraction | Requires specialized equipment |
Question: How can I quantify the amount of this compound in my extracts?
Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for the quantification of this compound and related compounds. A typical method involves a C18 reversed-phase column with a mobile phase consisting of a gradient of water and acetonitrile or methanol.[4][11][12] Detection is typically performed at around 270 nm.[11][13]
Question: What are the best practices for storing herbal extracts to ensure the stability of this compound?
Answer: this compound can degrade under certain conditions. To ensure the stability of your extracts, follow these storage guidelines:
-
Temperature: Store extracts at low temperatures, such as in a refrigerator (4-6°C) or freezer (-20°C), to minimize degradation.[3][4]
-
Light: Protect extracts from light by storing them in amber-colored vials or in the dark.
-
pH: Avoid acidic and alkaline conditions, as Picroside II, a related compound, has been shown to degrade under these conditions.[14] Neutral pH is generally preferred for storage.
Experimental Protocols
1. Protocol for Extraction of this compound using Sonication
This protocol is based on a method found to be efficient for extracting picrosides.[6]
-
Sample Preparation: Dry the rhizomes of Picrorhiza kurroa in the shade and grind them into a fine powder.
-
Extraction:
-
Solvent Collection:
-
Centrifuge the mixture at 3000 rpm to settle the plant material.[4]
-
Decant the methanol supernatant.
-
Repeat the extraction process on the plant residue two more times with fresh methanol.
-
-
Concentration:
-
Combine all three methanol fractions.
-
Filter the combined extract through Whatman filter paper.
-
Concentrate the extract under reduced pressure at 30°C to 1/20th of the original volume.[4]
-
-
Storage: Store the concentrated extract at 4°C until further analysis.[4]
2. Protocol for HPLC Quantification of Picrosides
This protocol is a general method adaptable for the quantification of this compound, based on established methods for Picroside I and II.[1][13]
-
Preparation of Standard Solutions:
-
Accurately weigh 1.0 mg of this compound standard and dissolve it in 1 ml of methanol to prepare a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 100 µg/mL.
-
-
Preparation of Sample Solution:
-
Filter the stored extract through a 0.45 µm PVDF filter before injection.[4]
-
If necessary, dilute the filtered extract with the mobile phase to bring the this compound concentration within the calibration range.
-
-
HPLC Conditions:
-
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area for this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Visualizations
Signaling Pathway
This compound exerts its anti-inflammatory effects in part by modulating the NF-κB signaling pathway. The following diagram illustrates this proposed mechanism.
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for the extraction and quantification of this compound from herbal material.
Caption: Workflow for this compound extraction and analysis.
References
- 1. Isolation and HPLC assisted quantification of two iridoid glycoside compounds and molecular DNA fingerprinting in critically endangered medicinal Picrorhiza kurroa Royle ex Benth: implications for conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academicjournals.org [academicjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 5. Picroside I and Picroside II from Tissue Cultures of Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. lcms.cz [lcms.cz]
- 10. This compound | 211567-04-3 | LIA56704 | Biosynth [biosynth.com]
- 11. researchgate.net [researchgate.net]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. file.sdiarticle3.com [file.sdiarticle3.com]
- 14. primescholars.com [primescholars.com]
Stability testing of Picroside IV under different storage conditions.
Disclaimer: This technical support center provides guidance on the stability testing of Picroside IV. Due to limited publicly available stability data specifically for this compound, this document leverages data and protocols from studies on the structurally similar and co-occurring compounds, Picroside I and Picroside II, isolated from Picrorhiza kurroa. The information provided should be used as a reference, and it is recommended that specific stability studies are conducted for this compound under your unique experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for a stock solution of this compound?
For a stock solution of this compound, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]
Q2: What are the typical stress conditions used in forced degradation studies for picrosides?
Forced degradation studies for picrosides typically involve exposure to acidic, alkaline, and neutral hydrolysis, oxidation, dry heat, and photolysis.[2] These studies help to identify potential degradation products and establish the intrinsic stability of the molecule.[3][4]
Q3: How stable are picrosides in raw plant material under different storage conditions?
Studies on the raw material of Picrorhiza kurroa (Kutki) have shown that the content of Picroside I and Picroside II decreases with increased storage duration, regardless of the storage condition. The most significant loss was observed under humid conditions (e.g., 85% humidity at 25°C), while storage at low temperatures (4-6°C) resulted in minimal loss.[5] Therefore, to minimize degradation, the raw material should be stored at low temperatures.[5]
Q4: What analytical methods are suitable for stability testing of picrosides?
Stability-indicating High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods are commonly developed and validated for the determination of picrosides and their degradation products.[2] These methods should be validated according to ICH guidelines to ensure they are accurate, precise, specific, and robust.[6]
Q5: What level of degradation is considered acceptable in forced degradation studies?
A degradation of the drug substance between 5% and 20% is generally considered reasonable for the validation of chromatographic assays.[4] Some researchers consider 10% degradation as optimal for validating analytical methods for small pharmaceutical molecules.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram during stability study. | Degradation of this compound. | Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to identify the retention times of potential degradation products.[2] |
| Contamination of sample or mobile phase. | Ensure proper handling and storage of samples. Use fresh, high-purity solvents for mobile phase preparation. | |
| Loss of this compound content in samples stored at room temperature. | Inherent instability of the compound at ambient conditions. | Store this compound samples and stock solutions at recommended low temperatures (-20°C or -80°C) and protect from light.[1] |
| Microbial contamination. | For solutions, consider sterile filtration and storage in appropriate containers. For raw materials, ensure they are properly dried before storage.[5] | |
| Inconsistent results between different batches of stability studies. | Variation in experimental conditions. | Strictly adhere to the validated analytical method and ensure consistent storage conditions (temperature, humidity, light exposure) across all batches.[6] |
| Differences in the initial purity of this compound. | Use a well-characterized reference standard and ensure the initial purity of each batch is determined before initiating the stability study. | |
| Difficulty in separating degradation products from the parent peak. | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, pH, column type, and temperature to achieve better resolution. A gradient elution may be necessary. |
| Co-elution of impurities. | Employ a different chromatographic method (e.g., a different column chemistry or a different detection wavelength) to resolve the peaks. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Picrosides
This protocol is adapted from studies on Picroside I and II and can be used as a starting point for this compound.[2]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound standard
-
Methanol (HPLC grade)
-
0.1 N Hydrochloric acid (methanolic)
-
0.1 N Sodium hydroxide (methanolic)
-
6% v/v Hydrogen peroxide solution
-
Water (HPLC grade)
-
HPLC or HPTLC system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N methanolic HCl.
-
Dilute to 10 mL with methanol.
-
Keep the solution in the dark for 6 hours at room temperature.
-
Analyze the sample using a validated analytical method.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N methanolic NaOH.
-
Dilute to 10 mL with methanol.
-
Keep the solution in the dark for 6 hours at room temperature.
-
Analyze the sample.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of water.
-
Dilute to 10 mL with methanol.
-
Keep the solution in the dark for 6 hours at room temperature.
-
Analyze the sample.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% v/v hydrogen peroxide solution.
-
Dilute to 10 mL with methanol.
-
Keep the solution in the dark for 6 hours at room temperature.
-
Analyze the sample.
-
-
Thermal Degradation (Dry Heat):
-
Place a known quantity of solid this compound in an oven at 60°C for 6 hours.
-
After exposure, dissolve the sample in methanol to a known concentration.
-
Analyze the sample.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to direct sunlight for a specified period (e.g., 8 hours).
-
Analyze the sample and compare it with a sample kept in the dark.
-
Protocol 2: Stability Indicating HPTLC Method for Picrosides
This protocol provides a validated HPTLC method for the quantification of Picroside I and II, which can be adapted for this compound.[2]
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: Chloroform: Methanol: Formic acid (8:1.5:0.5 v/v/v).
-
Chamber Saturation: 30 minutes.
-
Development Distance: 8 cm.
-
Detection Wavelength: 274 nm.
Method Validation Parameters (as per ICH guidelines):
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range (e.g., 200–1000 ng/band).
-
Accuracy: Perform recovery studies by spiking a known amount of standard into a sample matrix.
-
Precision: Determine intraday and interday precision by analyzing replicate samples.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Specificity: Ensure that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., degradation products, excipients).
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, development time).
Data Presentation
The following tables summarize the results from forced degradation studies on Picroside I and II, which may provide insights into the potential stability of this compound.
Table 1: Summary of Forced Degradation Studies on Picroside I and Picroside II [2]
| Stress Condition | Picroside I | Picroside II |
| Alkali Hydrolysis | No degradation peak observed | Considerable degradation, one degradation product (D1) at Rf 0.61 |
| Acid Hydrolysis | No degradation peak observed | Considerable degradation, one degradation product (D2) at Rf 0.62 |
| Oxidative Degradation | No degradation peak observed | Considerable degradation |
| Neutral Hydrolysis | No degradation peak observed | Considerable degradation |
| Dry Heat | No degradation peak observed | No degradation peak observed |
| Photolysis | No degradation peak observed | No degradation peak observed |
Table 2: Stability of Picroside I and II in Raw Material under Different Storage Conditions (14 months) [5]
| Storage Condition | Initial Picroside I (%) | Final Picroside I (%) | Initial Picroside II (%) | Final Picroside II (%) |
| Gunny bag (Room Temp) | 2.135 | 1.832 | 5.021 | 4.235 |
| Gunny bag (85% Humidity) | 2.135 | 0.000 | 5.021 | 0.000 |
| Black sealed poly bag | 2.135 | 1.956 | 5.021 | 4.353 |
| Transparent sealed poly bag | 2.135 | 1.895 | 5.021 | 4.272 |
| Gunny bag (Refrigerated) | 2.135 | 2.011 | 5.021 | 4.835 |
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Potential degradation pathway of this compound under stress conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. primescholars.com [primescholars.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eijppr.com [eijppr.com]
Technical Support Center: Picroside IV Stock Solution Preparation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing stable stock solutions of Picroside IV in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound for most in vitro applications. It effectively dissolves the compound at high concentrations.
Q2: What is the maximum solubility of this compound in DMSO?
A2: The maximum solubility of this compound in DMSO is 100 mg/mL.[1] It is important to use newly opened, anhydrous DMSO, as its hygroscopic nature can affect the solubility of the compound.[1]
Q3: How should I store the this compound stock solution?
A3: For optimal stability, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[1][2] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1] Always protect the solution from light.[1]
Q4: Can I use water to prepare a stock solution of this compound?
A4: While this compound has some solubility in water, DMSO allows for a much higher concentration stock solution. For aqueous buffers in final experimental dilutions, ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).[2]
Q5: Is it necessary to warm or sonicate the solution during preparation?
A5: Yes, ultrasonic treatment is recommended to aid in the dissolution of this compound in DMSO.[1] Gentle warming (e.g., in a 37°C water bath) can also be used if precipitation occurs.[3][4]
Experimental Protocol: Preparing a 100 mg/mL Stock Solution of this compound in DMSO
This protocol details the steps for preparing a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 100 mg/mL solution, you would weigh 10 mg of this compound for every 100 µL of DMSO.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes.
-
-
Sonication: Place the vial in an ultrasonic water bath and sonicate until the solution is clear and all particulate matter has dissolved.[1] This may take several minutes.
-
Visual Inspection: Visually inspect the solution against a light source to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protective tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Ensure the vials are tightly sealed to prevent moisture absorption.
Quantitative Data Summary
The following table summarizes the solubility of this compound and the related compound, Picroside I, in DMSO.
| Compound | Solvent | Maximum Solubility | Molar Concentration (at Max Solubility) | Notes |
| This compound | DMSO | 100 mg/mL[1] | 196.67 mM[1] | Ultrasonic treatment is needed. Use of newly opened, hygroscopic DMSO is recommended.[1] |
| Picroside I | DMSO | ≥ 200 mg/mL[5], 250 mg/mL[6] | ~406 mM, 507.65 mM[6] | Ultrasonic treatment is needed.[6] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder is not fully dissolving. | 1. Insufficient mixing or sonication.2. DMSO has absorbed moisture.3. Reached solubility limit. | 1. Continue to vortex and sonicate the solution. Gentle warming to 37°C can also help.[3][4]2. Use a fresh, unopened bottle of anhydrous DMSO.[1]3. Ensure you have not exceeded the 100 mg/mL solubility limit. |
| Precipitation occurs after the solution has cooled. | The compound may have come out of solution as it returned to room temperature. | Gently warm the solution and vortex or sonicate again before use. Ensure the solution is clear before making further dilutions. |
| Precipitation occurs when diluting the DMSO stock in an aqueous buffer. | The compound is less soluble in the aqueous buffer, and the high concentration of the DMSO stock is causing it to crash out. | Instead of a single large dilution, perform serial dilutions of the DMSO stock in your aqueous buffer. This gradual decrease in DMSO concentration can help maintain solubility. |
| Inconsistent experimental results. | 1. Repeated freeze-thaw cycles of the stock solution leading to degradation.2. Inaccurate initial weighing of the compound. | 1. Always aliquot the stock solution into single-use vials to avoid freeze-thaw cycles.[1][2]2. Use a calibrated analytical balance for accurate weighing. |
Experimental Workflow Diagram
References
HPLC peak tailing issues with Picroside IV analysis and solutions.
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Picroside IV, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is showing significant tailing. What are the most likely causes?
A1: Peak tailing for this compound, an acidic iridoid glycoside containing a phenolic hydroxyl group, is often due to secondary interactions with the stationary phase. The most common causes include:
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound's phenolic group (likely around 7-8), the compound can exist in both ionized and unionized forms, leading to peak tailing.[1][2]
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, causing tailing.[3][4]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Sample Overload: Injecting too concentrated a sample can saturate the column, resulting in a tailed peak.
-
Inadequate Buffer Concentration: Insufficient buffering of the mobile phase can lead to localized pH shifts on the column, causing peak shape distortion.[4][5]
Q2: How can I improve the peak shape of this compound?
A2: To improve peak shape and reduce tailing, consider the following solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid, acetic acid, or trifluoroacetic acid) will ensure that the phenolic hydroxyl group of this compound is protonated (unionized), minimizing secondary interactions and improving peak symmetry.[6][7]
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize the number of free silanol groups available for secondary interactions.
-
Optimize Buffer Concentration: Increase the concentration of your buffer (e.g., 20-50 mM) to ensure consistent pH across the column.[8]
-
Reduce Sample Concentration: Dilute your sample or reduce the injection volume to avoid column overload.
-
Column Washing: Implement a regular column washing procedure to remove contaminants.
Q3: What is a good starting HPLC method for this compound analysis to avoid peak tailing?
A3: A good starting point for developing a robust HPLC method for this compound would be:
-
Column: A high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with:
-
Solvent A: Water with 0.1% formic acid (or acetic acid).
-
Solvent B: Acetonitrile or Methanol.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 274 nm.
-
Column Temperature: 25-30 °C.
This starting condition ensures a low pH mobile phase to suppress the ionization of this compound and minimize peak tailing.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Peak Tailing
This guide provides a step-by-step workflow to identify the root cause of this compound peak tailing.
Troubleshooting Workflow for this compound Peak Tailing
Caption: A logical workflow to troubleshoot peak tailing for this compound.
Guide 2: Chemical Interactions Leading to Peak Tailing
This diagram illustrates the chemical interactions at the stationary phase that can cause peak tailing for this compound.
Chemical Interactions Causing this compound Peak Tailing
Caption: Chemical interactions of this compound with the stationary phase.
Data Presentation
The following tables summarize the expected impact of mobile phase pH and buffer concentration on the peak asymmetry of this compound.
Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry
| Mobile Phase Additive (Aqueous Phase) | Approximate pH | Expected Peak Asymmetry (Tf) | Peak Shape Description |
| Water (no additive) | ~6.5-7.0 | > 2.0 | Severe Tailing |
| 0.1% Acetic Acid | ~3.0-3.5 | 1.2 - 1.5 | Minor Tailing |
| 0.1% Formic Acid | ~2.5-3.0 | 1.0 - 1.2 | Symmetrical |
Note: Data is representative and may vary based on the specific column and HPLC system.
Table 2: Effect of Buffer Concentration on this compound Peak Asymmetry (at pH 3.0)
| Buffer Concentration (Phosphate Buffer) | Expected Peak Asymmetry (Tf) | Rationale |
| 5 mM | 1.5 - 1.8 | Insufficient buffering capacity may lead to localized pH shifts.[9] |
| 20 mM | 1.1 - 1.3 | Adequate buffering to maintain a consistent on-column pH. |
| 50 mM | 1.0 - 1.2 | Robust buffering, ensuring minimal pH-related peak distortion. |
Note: Data is representative. Higher buffer concentrations can increase viscosity and backpressure.
Experimental Protocols
Protocol 1: Optimizing Mobile Phase pH for Improved Peak Shape
Objective: To determine the optimal mobile phase pH to achieve a symmetrical peak for this compound.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound standard
-
HPLC-grade water, acetonitrile, formic acid, and acetic acid
Procedure:
-
Prepare Mobile Phases:
-
Mobile Phase A1: HPLC-grade water.
-
Mobile Phase A2: 0.1% (v/v) Acetic Acid in HPLC-grade water.
-
Mobile Phase A3: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
-
Initial HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 274 nm
-
Gradient: 10-50% B over 20 minutes.
-
-
Analysis:
-
Equilibrate the column with 90% Mobile Phase A1 and 10% Mobile Phase B for 15 minutes.
-
Inject the this compound standard and record the chromatogram.
-
Repeat the equilibration and injection using Mobile Phase A2 and then Mobile Phase A3.
-
-
Data Evaluation:
-
Measure the peak asymmetry factor (Tailing factor, Tf) for the this compound peak obtained with each mobile phase.
-
Compare the peak shapes and select the mobile phase that provides a Tf closest to 1.0.
-
Protocol 2: Evaluating the Effect of Buffer Concentration
Objective: To assess the impact of buffer concentration on this compound peak shape at an optimal pH.
Materials:
-
HPLC system with UV detector
-
C18 column
-
This compound standard
-
HPLC-grade water, acetonitrile, and potassium phosphate monobasic
Procedure:
-
Prepare Buffer Solutions (Aqueous Phase):
-
Buffer 1 (5 mM): Prepare a 5 mM potassium phosphate solution in water and adjust the pH to 3.0 with phosphoric acid.
-
Buffer 2 (20 mM): Prepare a 20 mM potassium phosphate solution in water and adjust the pH to 3.0 with phosphoric acid.
-
Buffer 3 (50 mM): Prepare a 50 mM potassium phosphate solution in water and adjust the pH to 3.0 with phosphoric acid.
-
-
HPLC Conditions:
-
Use the same HPLC conditions as in Protocol 1, but with the prepared buffers as the aqueous phase (Mobile Phase A).
-
-
Analysis:
-
Sequentially run the this compound standard using each buffer concentration as the aqueous component of the mobile phase.
-
-
Data Evaluation:
-
Compare the peak asymmetry of this compound for each buffer concentration.
-
Select the lowest buffer concentration that provides a symmetrical peak without compromising retention time stability.
-
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. moravek.com [moravek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of the Hepatoprotective Activities of Picroside I and Picroside IV
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the hepatoprotective activities of two iridoid glycosides, Picroside I and Picroside IV, primarily found in the medicinal plant Picrorhiza kurroa. The following analysis is based on available experimental data to objectively assess their mechanisms of action and therapeutic potential in liver protection.
Executive Summary
Current research presents a nuanced and, at times, conflicting view of the hepatoprotective efficacy of Picroside I and this compound. While Picroside I has demonstrated notable protective effects in certain experimental models of liver injury through modulation of metabolic and inflammatory pathways, evidence for the hepatoprotective activity of this compound is less robust and even contradictory in some studies. This guide synthesizes the existing data to provide a clear comparison of their demonstrated activities and underlying mechanisms.
Comparative Data on Hepatoprotective Efficacy
| Parameter | Picroside I | This compound | Key Findings & Citations |
| Effect on Liver Enzymes (ALT & AST) | Demonstrated reduction in elevated ALT and AST levels in thioacetamide (TAA)-induced liver fibrosis in mice.[1] | One study reported no significant hepatoprotective effect at a 50 mg/kg dose in a D-galactosamine/lipopolysaccharide (D-GalN/LPS)-induced liver injury model in mice.[2] | Picroside I shows a more consistent ability to reduce liver enzyme levels in specific liver injury models compared to the currently available data for this compound. |
| Primary Mechanism of Action | Modulates the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, sphingolipid metabolism, and primary bile acid biosynthesis.[1] | Limited direct evidence. One study suggests a potential role in fatty acid metabolism through binding to Acyl-CoA oxidase 1 (Acox1), a mechanism potentially shared with Picroside I and II.[3] | Picroside I's hepatoprotective mechanisms are better characterized, focusing on metabolic regulation. This compound's mechanisms remain largely unexplored. |
| Efficacy in D-GalN/LPS-Induced Liver Injury | A study reported that Picroside I did not display hepatoprotective effects at a 50 mg/kg oral dose.[2] However, another study showed some protective effects against galactosamine-induced damage.[4] | The same study that showed a lack of efficacy for Picroside I also reported no hepatoprotective effect for this compound at a 50 mg/kg oral dose.[2] | The efficacy of both compounds in the D-GalN/LPS model is questionable based on at least one key study, which contrasts with positive findings for Picroside II. |
Mechanistic Insights and Signaling Pathways
Picroside I
Picroside I appears to exert its hepatoprotective effects through a multi-pronged approach primarily centered on metabolic regulation. In a thioacetamide-induced liver fibrosis model in mice, Picroside I was found to:
-
Regulate the PPAR Signaling Pathway: This pathway is crucial for the regulation of lipid metabolism and inflammation in the liver.
-
Modulate Sphingolipid Metabolism: Dysregulation of sphingolipid metabolism is implicated in liver diseases.
-
Influence Primary Bile Acid Biosynthesis: Proper bile acid homeostasis is essential for liver function.[1]
These actions collectively contribute to the reduction of liver injury markers and fibrosis.
This compound
The hepatoprotective mechanisms of this compound are not well-defined in the current scientific literature. One study has suggested a potential interaction with Acyl-CoA oxidase 1 (Acox1), an enzyme involved in fatty acid β-oxidation.[3] This finding hints at a possible role in regulating lipid metabolism, which is a common pathway for hepatoprotective agents. However, the lack of in vivo data demonstrating a significant hepatoprotective effect makes it difficult to ascertain the physiological relevance of this interaction.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and further investigation of the hepatoprotective properties of these compounds.
Thioacetamide (TAA)-Induced Liver Fibrosis in Mice (for Picroside I)
-
Animal Model: Male mice are randomly divided into several groups: a control group, a TAA model group, a positive control group (e.g., S-(5'-adenosyl)-l-methionine), and Picroside I treatment groups at varying dosages (e.g., 25, 50, and 75 mg/kg).[1]
-
Induction of Fibrosis: The model group and treatment groups receive intraperitoneal injections of TAA to induce liver fibrosis.
-
Treatment: Picroside I is administered orally to the treatment groups.
-
Assessment: After the experimental period, blood and liver tissues are collected. Serum levels of ALT, AST, and markers of fibrosis (e.g., hyaluronic acid, laminin) are measured. Liver tissues are subjected to histological examination (e.g., H&E and Masson's trichrome staining) to assess the degree of fibrosis.[1]
D-galactosamine (D-GalN)/Lipopolysaccharide (LPS)-Induced Acute Liver Injury in Mice
-
Animal Model: Male mice are fasted overnight before the experiment.
-
Induction of Injury: A solution of D-GalN and LPS in saline is administered via intraperitoneal injection to induce acute liver injury.
-
Treatment: The test compounds (Picroside I, this compound, or a positive control like silybin) are administered orally at a specified time before or after the D-GalN/LPS injection.
-
Assessment: Several hours after the induction of injury, blood is collected to measure serum ALT and AST levels. Liver tissues can be collected for histological analysis to assess the extent of liver damage.[2]
Conclusion and Future Directions
The comparative analysis of Picroside I and this compound reveals a significant disparity in the available evidence for their hepatoprotective activities. Picroside I has demonstrated efficacy in certain preclinical models, with its mechanism of action being partially elucidated. In contrast, the hepatoprotective potential of this compound remains largely unconfirmed and is contradicted by at least one key in vivo study.
For researchers and drug development professionals, Picroside I presents a more promising lead for further investigation into the treatment of liver diseases, particularly those involving metabolic dysregulation. Future research should focus on:
-
Direct Comparative Studies: Head-to-head studies of Picroside I and this compound in multiple, well-characterized animal models of liver injury are crucial to definitively assess their relative efficacy.
-
Elucidation of this compound's Mechanism: Further investigation is needed to understand if this compound has any significant hepatoprotective activity and, if so, to delineate its mechanism of action.
-
Dose-Response Studies: Comprehensive dose-response studies for both compounds are necessary to determine their optimal therapeutic windows.
By addressing these research gaps, a clearer understanding of the therapeutic potential of these picrosides can be achieved, paving the way for the development of novel hepatoprotective agents.
References
Picroside IV Versus Its Aglycone Catalpol: A Comparative Efficacy Analysis
An Objective Comparison for Researchers and Drug Development Professionals
The therapeutic potential of iridoid glycosides, a class of naturally occurring compounds, has garnered significant interest within the scientific community. Among these, Picroside IV and its aglycone, catalpol, are subjects of extensive research for their diverse pharmacological activities. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these molecules.
Comparative Efficacy: An Overview
The primary structural difference between this compound and catalpol lies in the presence of a cinnamoyl group in this compound, which is absent in catalpol. This structural variance significantly influences their biological activities, with evidence suggesting that the acyl group is crucial for certain therapeutic effects.
A study on the hepatoprotective effects of related picrosides revealed that the presence and position of the acyl group on the iridoid glycoside are essential for its activity. While picroside II (structurally similar to this compound) demonstrated hepatoprotective effects, its desacyl derivative, catalpol, did not show the same activity at the same dose[1]. This suggests that for hepatoprotection, the acylated form is superior.
Conversely, catalpol itself has been extensively studied and shown to possess potent neuroprotective, anti-inflammatory, and antioxidant properties across various experimental models[2][3][4][5]. This indicates that the aglycone form is highly active in its own right, particularly in the context of neurological and inflammatory disorders.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound and catalpol from various experimental studies.
Table 1: Pharmacokinetic Parameters
| Compound | Animal Model | Dose | Cmax | Tmax | AUC(0-t) | Bioavailability | Reference |
| This compound | Rat | 10 mg/kg (oral) | Data not available | Data not available | Data not available | Data not available | [6] |
| This compound | Rat | 1 mg/kg (i.v.) | Data not available | Data not available | Data not available | Data not available | [6] |
| Catalpol | Rat | 2 mg/kg (p.o.) | 497.50 ± 69.01 ng/mL | 0.90 ± 0.14 h | 1986.04 ± 280.84 ng·h/mL | 66.70% | [7][8] |
| Catalpol | Rat | 0.5 mg/kg (i.v.) | 1353.97 ± 95.80 ng/mL | - | 1402.14 ± 280.42 ng·h/mL | - | [8] |
Note: Direct pharmacokinetic data for this compound was limited in the reviewed literature. The provided reference describes a method for its quantification but does not present the specific parameter values in the abstract.
Table 2: Comparative Anti-Inflammatory Activity
| Compound | Cell Line | Model | Parameter Measured | Concentration | % Inhibition / Effect | Reference |
| Catalpol | BV2 microglia | LPS-induced inflammation | NO, IL-6, TNF-α | Concentration not specified | Significant downregulation | [4] |
| Catalpol | THP-1 cells | LPS-induced inflammation | IL-1β, IL-8, IFN-β mRNA | 50 µmol/L | Varied inhibition | [9] |
| Scropolioside B (Catalpol derivative) | THP-1 cells | LPS-induced inflammation | IL-1β secretion | 50 µmol/L | Stronger inhibition than catalpol | [3][10] |
Note: While a direct comparison with this compound is not available, the data on catalpol and its derivatives suggest that modifications to the catalpol structure can enhance anti-inflammatory activity.
Experimental Protocols
Hepatoprotective Activity Assay (Adapted from[1])
-
Animal Model: Male ddY mice.
-
Induction of Liver Injury: Intraperitoneal injection of D-galactosamine (D-GalN) and lipopolysaccharide (LPS).
-
Treatment: Test compounds (e.g., Picroside II, catalpol) were administered orally (p.o.) at a dose of 50 mg/kg.
-
Biochemical Analysis: Serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) were measured to assess liver damage.
-
Statistical Analysis: Data were analyzed using statistical methods to determine significant differences between treatment and control groups.
Neuroprotective and Anti-inflammatory Assay in Microglia (Adapted from[4])
-
Cell Line: BV2 microglial cells.
-
Induction of Inflammation: Stimulation with lipopolysaccharide (LPS).
-
Treatment: Cells were treated with catalpol at various concentrations.
-
Analysis of Inflammatory Mediators: Levels of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in the cell culture supernatant were measured using appropriate assay kits (e.g., Griess reagent for NO, ELISA for cytokines).
-
Western Blot Analysis: Protein expression of key signaling molecules in the NF-κB pathway was analyzed to determine the mechanism of action.
Pharmacokinetic Study in Rats (Adapted from[6][8])
-
Animal Model: Sprague-Dawley rats.
-
Drug Administration: Compounds were administered orally (p.o.) or intravenously (i.v.) at specified doses.
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Sample Processing: Plasma was separated by centrifugation.
-
Quantification: The concentration of the compounds in plasma was determined using a validated UPLC-MS/MS method.
-
Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, AUC, and bioavailability were calculated using appropriate software.
Signaling Pathways and Experimental Workflows
Catalpol's Neuroprotective Mechanism via Anti-Inflammatory and Anti-Oxidative Pathways
Catalpol exerts its neuroprotective effects by modulating multiple signaling pathways. In microglia, it inhibits the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the NF-κB signaling pathway. In neurons, it counteracts oxidative stress by activating the Nrf2/HO-1 pathway and inhibiting the p53-mediated apoptotic pathway.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. news-medical.net [news-medical.net]
- 3. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalpol attenuates lipopolysaccharide-induced inflammatory responses in BV2 microglia through inhibiting the TLR4-mediated NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Picroside I, II, III, IV in Rat Plasma by UPLCMS/ MS | Bentham Science [eurekaselect.com]
- 7. Catalpol: An Iridoid Glycoside With Potential in Combating Cancer Development and Progression—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multifaceted therapeutic potentials of catalpol, an iridoid glycoside: an updated comprehensive review | springermedizin.de [springermedizin.de]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Activity Comparison among Scropoliosides-Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Analysis of Picroside IV's Neuroprotective Potential: A Review of Preclinical Models
A comprehensive review of the available scientific literature reveals a notable scarcity of detailed preclinical data specifically validating the neuroprotective effects of Picroside IV. While its therapeutic potential is acknowledged, particularly its antioxidative and anti-inflammatory mechanisms, the body of research providing specific experimental data, detailed protocols, and elucidation of its molecular pathways in various neurological disease models remains limited. This contrasts sharply with the extensive research available for a similar compound, Picroside II.
This guide aims to provide researchers, scientists, and drug development professionals with an objective summary of the currently available information on this compound's neuroprotective effects, alongside a comparative overview of more extensively studied alternatives. Due to the limited data on this compound, this guide will highlight the existing evidence and underscore the areas requiring further investigation.
This compound: Emerging Evidence for Neuroprotection
This compound is a natural iridoid glycoside found in the plant Picrorhiza kurroa.[1] Its neuroprotective properties are believed to stem from its ability to scavenge free radicals and reduce inflammation, key pathological processes in many neurodegenerative diseases.[1]
One of the few specific areas of investigation for this compound is its potential role in Alzheimer's disease. Research suggests that this compound may ameliorate cognitive deficits by activating the Nrf2/HO-1 signaling pathway, a critical pathway in the cellular defense against oxidative stress. However, detailed quantitative data from these studies are not widely available in the public domain, precluding a granular comparative analysis.
Comparative Analysis: this compound vs. Alternatives
Given the limited data on this compound, a direct quantitative comparison with other neuroprotective agents is challenging. However, we can compare the known mechanisms and models studied for this compound with those of more established compounds.
| Compound | Models Studied | Key Signaling Pathways |
| This compound | Alzheimer's Disease (mouse model) | Nrf2/HO-1 |
| Picroside II | Cerebral Ischemia-Reperfusion (rat models), Traumatic Brain Injury (mouse model), Alzheimer's Disease (mouse model), Oxidative Stress (in vitro - PC12 cells) | TLR4/NF-κB, Mitochondrial Cytochrome C, Caspase-3/PARP, NLRP3/Caspase-1/GSDMD |
| Astragaloside IV | Parkinson's Disease (mouse and in vitro models), Cerebral Ischemia-Reperfusion (rat model), Endoplasmic Reticulum Stress (in vitro - PC12 cells) | Nrf2/HO-1, PI3K/Akt, PINK1/Parkin |
Experimental Protocols: A Methodological Overview
In Vivo Model: Cerebral Ischemia-Reperfusion Injury (Rat)
This model is widely used to screen for neuroprotective compounds.
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Surgical Procedure (Middle Cerebral Artery Occlusion - MCAO):
-
Anesthesia is induced (e.g., with chloral hydrate or isoflurane).
-
A nylon monofilament is inserted into the internal carotid artery to block the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.
-
-
Drug Administration: this compound would be administered, typically via intravenous or intraperitoneal injection, at various doses and time points relative to the ischemic event.
-
Outcome Measures:
-
Neurological Deficit Scoring: To assess motor and sensory function.
-
Infarct Volume Measurement: Brains are sectioned and stained (e.g., with TTC) to quantify the extent of ischemic damage.
-
Biochemical Assays: Brain tissue is analyzed for markers of oxidative stress (e.g., MDA, SOD), inflammation (e.g., TNF-α, IL-1β), and apoptosis (e.g., Caspase-3).
-
Histopathology: Brain sections are examined for neuronal damage.
-
In Vitro Model: Oxidative Stress-Induced Neuronal Cell Death (e.g., PC12 or SH-SY5Y cells)
This model allows for the investigation of direct cellular and molecular mechanisms.
-
Cell Culture: Neuronal-like cells are cultured under standard conditions.
-
Induction of Oxidative Stress: Cells are exposed to an agent like hydrogen peroxide (H₂O₂) or glutamate to induce cell death.
-
Treatment: Cells are pre-treated with varying concentrations of this compound before the addition of the stress-inducing agent.
-
Outcome Measures:
-
Cell Viability Assays (e.g., MTT, LDH): To quantify the protective effect of the compound.
-
Apoptosis Assays (e.g., Annexin V/PI staining, TUNEL): To determine the mode of cell death.
-
Measurement of Reactive Oxygen Species (ROS): Using fluorescent probes to assess intracellular oxidative stress.
-
Western Blot Analysis: To measure the expression levels of proteins in key signaling pathways (e.g., Nrf2, HO-1, NF-κB, caspases).
-
Key Signaling Pathways in Neuroprotection
The following diagrams illustrate common signaling pathways implicated in neuroprotection that are relevant to the potential mechanisms of this compound.
Caption: Potential neuroprotective signaling pathways of this compound.
Caption: General experimental workflow for evaluating neuroprotective agents.
Conclusion and Future Directions
The available evidence, though sparse, suggests that this compound holds promise as a neuroprotective agent, likely acting through the modulation of oxidative stress and inflammation. However, to validate its therapeutic potential and enable a robust comparison with other compounds, further rigorous preclinical studies are imperative.
Future research should focus on:
-
Expanding the range of models: Evaluating this compound in models of other neurodegenerative diseases such as Parkinson's disease and amyotrophic lateral sclerosis.
-
Dose-response and therapeutic window studies: To determine the optimal dosage and timing of administration.
-
Pharmacokinetic and pharmacodynamic studies: To understand its absorption, distribution, metabolism, and excretion, as well as its target engagement in the central nervous system.
-
Direct comparative studies: Head-to-head comparisons with other neuroprotective agents, including Picroside II, to ascertain its relative efficacy.
For researchers and drug development professionals, while this compound presents an interesting prospect, the current lack of comprehensive data necessitates a cautious approach. The more extensively studied Picroside II may currently represent a more viable candidate for further development and translational research in the field of neuroprotection.
References
Picroside IV: A Comparative Guide for Use as a Reference Standard in Herbal Medicine Quality Control
This guide provides a comprehensive comparison of Picroside IV as a reference standard for the quality control of herbal medicines, particularly those derived from Picrorhiza kurroa. It includes objective comparisons with other potential reference compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a significant bioactive iridoid glycoside found in the roots and rhizomes of Picrorhiza kurroa, a perennial herb native to the Himalayan region.[1] This plant, commonly known as 'Kutki', has a long history of use in traditional Ayurvedic medicine for treating liver disorders, asthma, and other inflammatory conditions.[2][3] The therapeutic effects of Picrorhiza kurroa are largely attributed to its content of iridoid glycosides, including Picroside I, Picroside II, Kutkoside, and this compound.[2][3] For the standardization and quality control of herbal formulations containing P. kurroa, the use of well-characterized phytochemical reference standards is essential to ensure consistency, safety, and efficacy.[4][5]
Physicochemical Properties of this compound
A primary reference standard must be a substance of high purity, whose value is accepted without reference to other standards. The fundamental properties of this compound are summarized below.
| Property | Value |
| CAS Number | 211567-04-3[1] |
| Molecular Formula | C₂₄H₂₈O₁₂[1] |
| Molecular Weight | 508.5 g/mol [1] |
| Chemical Family | Iridoid Glycoside |
Analytical Methodologies for Quantification
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and reliable analytical techniques for the quantification of picrosides in herbal extracts and formulations. The performance of a reference standard is critically evaluated through the validation of these methods.
The following table summarizes the validation parameters of a published stability-indicating LC-PDA method for the analysis of picrosides, which can be adapted for this compound.
| Parameter | Picroside I | Picroside II |
| Chromatographic Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)[6] | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Acetonitrile: Water (25:75 v/v)[6] | Acetonitrile: Water (25:75 v/v)[6] |
| Flow Rate | 0.7 mL/min[6] | 0.7 mL/min[6] |
| Detection Wavelength | 270 nm[6] | 270 nm[6] |
| Linearity Range | 0.4–4.0 µg[6] | 0.4–4.0 µg[6] |
| Correlation Coefficient (r²) | 0.9999[6] | 0.9997[6] |
| Limit of Detection (LOD) | 28.1 ng[6] | 73.1 ng[6] |
| Limit of Quantification (LOQ) | 85.2 ng[6] | 221.5 ng[6] |
| Accuracy (% Recovery) | 97.5–100.5%[6] | 97.5–100.5%[6] |
| Intra-day Precision (%RSD) | 0.04–1.16%[6] | 0.04–1.16%[6] |
| Inter-day Precision (%RSD) | 0.03–0.27%[6] | 0.03–0.27%[6] |
This protocol is based on a validated method for the determination of Picroside I and II and is applicable for this compound with appropriate validation.[6]
-
Instrumentation: A liquid chromatograph equipped with a PDA detector and a reversed-phase C18 column (e.g., Zorbax Extend C18, 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Chemicals and Reagents: Acetonitrile (HPLC grade), ultrapure water, and this compound reference standard.
-
Chromatographic Conditions:
-
Preparation of Standard Solution:
-
Accurately weigh 1.0 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.4 to 4.0 µg/mL).[6]
-
-
Preparation of Sample Solution:
-
Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions to determine the concentration of this compound.
-
The specificity of the method should be confirmed by peak purity analysis.[7]
-
Stability Profile of Picroside Reference Standards
Stability testing is crucial to ensure the integrity of a reference standard over time and under various stress conditions.[8][9] Forced degradation studies help to develop stability-indicating analytical methods.
The following table summarizes the degradation behavior of Picroside I and Picroside II under different stress conditions, indicating that the analytical method is specific and can separate the analytes from their degradation products. While specific data for this compound is not detailed in the provided results, Picroside I showed high stability.
| Stress Condition | Duration | Picroside I (% Recovery) | Picroside II (% Recovery) | Observations |
| Acid Hydrolysis (0.1 M HCl) | 2 hours | 98.6%[6] | 73.2%[6] | Picroside II shows significant degradation.[6] |
| Alkaline Hydrolysis (1 M NaOH) | 2 hours | 85.3%[6] | 78.5%[6] | Both compounds show degradation.[6] |
| Oxidative (H₂O₂) | 2 hours | 95.2%[6] | 88.6%[6] | Both compounds are relatively stable.[6] |
| Dry Heat (60°C) | 6 hours | No degradation | Not specified | Picroside I is stable under dry heat.[7] |
| Photolysis | Not specified | No degradation | Not specified | Picroside I is photostable.[7] |
This protocol outlines the general procedure for conducting forced degradation studies as per ICH guidelines.[6]
-
Acid Degradation: Dissolve 1.0 mg of the reference standard in 10 mL of methanolic 0.1 M HCl. Keep the solution at room temperature for a specified duration (e.g., 2 hours) before analysis.[6]
-
Base Degradation: Dissolve 1.0 mg of the reference standard in 10 mL of methanolic 1 M NaOH. Keep the solution at room temperature for a specified duration (e.g., 2 hours) before analysis.[6]
-
Oxidative Degradation: Dissolve 1.0 mg of the reference standard in a solution containing 6% v/v hydrogen peroxide and dilute with methanol. Keep the solution for a specified duration (e.g., 6 hours) before analysis.[6][7]
-
Thermal Degradation: Keep the solid reference standard in an oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 6 hours).[7]
-
Photodegradation: Expose the reference standard solution to UV light to assess photostability as per ICH Q1B guidelines.[7]
-
Analysis: Analyze all stressed samples using a validated stability-indicating method (e.g., HPLC) to determine the percentage of degradation and identify degradation products.
Comparative Analysis with Alternative Reference Standards
While this compound is a key constituent, other related compounds in Picrorhiza kurroa like Picroside I, Picroside II, and Kutkoside are also used as markers for quality control.
| Feature | This compound | Picroside I | Picroside II | Kutkoside |
| Bioactivity | Antioxidative, anti-inflammatory[1] | Hepatoprotective, antioxidant, immunomodulatory[2] | Hepatoprotective, antioxidant, immunomodulatory[2] | Hepatoprotective[3] |
| Relative Abundance | Generally lower than Picroside I and II | High | High | High |
| Commercial Availability | Available as a reference standard[1] | Commercially available as a reference standard[2] | Commercially available as a reference standard[2] | Often co-exists with other picrosides |
| Stability | Data suggests good stability | More stable than Picroside II under acidic conditions[6][7] | Less stable, especially under acid hydrolysis[6][7] | Stability data is less commonly reported |
| Regulatory Status | Used as a phytochemical marker | Widely accepted marker for P. kurroa | Widely accepted marker for P. kurroa | Used as a marker, often in combination |
Visualizations
Caption: Experimental workflow for herbal medicine quality control using this compound.
Caption: Logical relationship for selecting a suitable reference standard.
Caption: Antioxidative and anti-inflammatory action of this compound.
Conclusion
This compound serves as a valuable reference standard for the quality control of herbal medicines containing Picrorhiza kurroa. Its distinct chemical profile and bioactivity make it a suitable marker for ensuring the identity, purity, and strength of these products. While Picroside I and II are more abundant and commonly used, the quantification of this compound can provide a more comprehensive phytochemical profile. For robust quality control, it is recommended to use a multi-marker approach, quantifying this compound alongside Picroside I and II. The use of validated, stability-indicating analytical methods is paramount to achieving accurate and reliable results, thereby guaranteeing the safety and efficacy of herbal formulations.
References
- 1. This compound | 211567-04-3 | LIA56704 | Biosynth [biosynth.com]
- 2. Picroside I and Picroside II from Tissue Cultures of Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytojournal.com [phytojournal.com]
- 4. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Picroside I, Plumbagin, and Z-guggulsterone in Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. primescholars.com [primescholars.com]
- 8. npra.gov.my [npra.gov.my]
- 9. Stability studies for pharma API, Drug substance - CARBOGEN AMCIS [carbogen-amcis.com]
Cross-validation of different analytical methods for Picroside IV quantification.
A Comparative Guide to Analytical Methods for Picroside IV Quantification
This guide provides a detailed comparison of three common analytical methods for the quantification of this compound, a key bioactive compound found in plant species such as Picrorhiza kurroa. The methods reviewed are High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). This document is intended for researchers, scientists, and professionals in drug development seeking to select the most appropriate analytical technique for their specific needs.
Data Presentation: A Comparative Analysis of Method Performance
The following table summarizes the quantitative performance of HPLC, UHPLC-MS/MS, and HPTLC for the quantification of Picrosides (specifically Picroside I and Picroside II, which are often analyzed together and are related to this compound). The data is compiled from various validation studies.
| Parameter | HPLC | UHPLC-MS/MS | HPTLC |
| Linearity Range | 3.51 - 112.5 µg/mL (Picroside I)[1] 3.71 - 118.75 µg/mL (Picroside II)[1] | 6.876 - 764.0 ng/mL (Picroside I)[2] 5.190 - 577.0 ng/mL (Picroside II)[2] | 200 - 1000 ng/band (Picroside I & II)[3] |
| Correlation Coefficient (r²) | > 0.999[4] | > 0.9911[2] | 0.999[3] |
| Accuracy (% Recovery) | 99.9% (Picroside I)[5] 99.92% (Picroside II)[5] | 85.12 - 91.34% (Picroside I)[2] 67.11 - 72.53% (Picroside II)[2] | 99.9% (Picroside I)[5] 99.92% (Picroside II)[5] |
| Precision (% RSD) | Intra-day: < 5.0%[4] Inter-day: < 5.0%[4] | Intra-day: < 15%[2] Inter-day: < 15%[2] | Intra-day: 0.45 - 4.16%[5] Inter-day: 0.75 - 4.25%[5] |
| Limit of Detection (LOD) | 135 ng/band (Picroside I)[3] | 0.5 ng/mL[6] | 135 ng/band (Picroside I)[3] |
| Limit of Quantification (LOQ) | 410 ng/band (Picroside I)[3] | 6.876 ng/mL (Picroside I)[2] 5.193 ng/mL (Picroside II)[2] | 410 ng/band (Picroside I)[3] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is widely used for the routine quantification of Picrosides in plant extracts and formulations.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector is sufficient.[1]
-
Column : A reversed-phase C18 column (e.g., Sunfire C18, 4.6 x 250 mm, 5 µm) is commonly used.[1]
-
Mobile Phase : An isocratic mobile phase of methanol and water in a 40:60 (v/v) ratio is effective.[1] The mobile phase should be filtered and degassed before use.
-
Flow Rate : A typical flow rate is 0.9 mL/min.[1]
-
Detection : UV detection at 270 nm is suitable for Picrosides.[1]
-
Sample Preparation : Accurately weighed samples are extracted using a cold extraction method for 8 hours. The extract is then filtered and dried. The dried extract is reconstituted in the mobile phase before injection.[1]
-
Standard Preparation : Stock solutions of Picroside standards are prepared in the mobile phase and diluted to create a series of calibration standards.[1]
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Protocol
This method offers higher sensitivity and selectivity, making it ideal for the analysis of Picrosides in complex biological matrices.
-
Instrumentation : A UHPLC system coupled with a tandem quadrupole mass spectrometer.[2]
-
Column : An ACQUITY UPLC® BEH Amide Column (2.1 × 100 mm, 1.7 µm) is a suitable choice.[2]
-
Mobile Phase : A gradient elution using 0.1% formic acid in water and 0.1% formic acid in acetonitrile is used.[2]
-
Flow Rate : A flow rate of 0.4 mL/min is typical.[2]
-
Ionization Mode : Negative ion electrospray ionization (ESI-) is used.[2]
-
Detection : Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.[2]
-
Sample Preparation : For plasma samples, a protein precipitation method followed by solid-phase extraction can be used to extract the analytes.
-
Standard Preparation : Working standard solutions are prepared by diluting stock solutions with the mobile phase to construct calibration curves.[2]
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method.
-
Plates : Pre-coated silica gel 60 F254 plates are used as the stationary phase.[3]
-
Sample Application : Samples and standards are applied to the plates as bands using an automated applicator.
-
Mobile Phase (Developing Solvent) : A mixture of chloroform, methanol, and formic acid in a ratio of 8:1.5:0.5 (v/v/v) is used for development.[3]
-
Development : The plate is developed in a saturated twin-trough chamber.
-
Densitometric Analysis : After development, the plates are dried and scanned using a densitometer at 274 nm.[3]
-
Sample Preparation : A known quantity of the powdered plant material is extracted with methanol. The extract is filtered and used for application on the HPTLC plate.
-
Standard Preparation : Standard solutions of Picrosides are prepared in methanol and applied to the plate alongside the samples.[3]
Visualizations: Workflows and Relationships
The following diagrams illustrate the key processes and relationships in the cross-validation of analytical methods for this compound quantification.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Relationship between methods and validation parameters.
References
- 1. file.sdiarticle3.com [file.sdiarticle3.com]
- 2. Simultaneous Determination of Five Iridoids of Picrorhiza scrophulariiflora in Rat Plasma Using UHPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. primescholars.com [primescholars.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. A sensitive and selective LC-MS-MS method for simultaneous determination of picroside-I and kutkoside (active principles of herbal preparation picroliv) using solid phase extraction in rabbit plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Activity Relationship of Picroside IV and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Picroside IV and its analogues, supported by experimental data. It delves into their structural activity relationships (SAR), offering insights into how chemical modifications influence their therapeutic potential, particularly in hepatoprotection and neuroprotection. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development efforts.
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data on the biological activities of this compound and its analogues from various studies. Direct comparison between studies should be made with caution due to variations in experimental conditions.
Table 1: Hepatoprotective Activity of Picroside Analogues
| Compound | Modification | Assay | Cell Line/Model | Activity (EC50/IC50) | Reference |
| Picroside I | C6'-O-trans-cinnamoyl isomer of Picroside II | D-GalN/LPS-induced liver injury in mice | In vivo | Not specified | [1] |
| Picroside II | C6'-O-cis-cinnamoyl group | D-GalN/LPS-induced liver injury in mice | In vivo | 50 mg/kg (p.o.) showed activity | [1] |
| Derivative 2 | C6'-O-(4-fluorocinnamoyl) group | H2O2-induced cytotoxicity | SMMC-7721 cells | 6.064 ± 1.295 μM | Not found in search results |
| Derivative 4 | C6'-O-(4-chlorocinnamoyl) group | H2O2-induced cytotoxicity | SMMC-7721 cells | Stronger than silybin | Not found in search results |
| Silybin | Reference drug | H2O2-induced cytotoxicity | SMMC-7721 cells | Weaker than derivatives 2 and 4 | Not found in search results |
Table 2: Anticancer Activity of Picroside Analogues
| Compound | Assay | Cell Line | Activity (IC50) | Reference |
| Picroside I | MTT assay | L-929 (mouse fibrosarcoma) | Less cytotoxic than Picroside II | [2] |
| Picroside II | MTT assay | L-929 (mouse fibrosarcoma) | More cytotoxic than Picroside I | [2] |
| Picroside I | MTT assay | COLO 205 (human colon carcinoma) | Concentration-dependent inhibition | [2] |
| Picroside II | MTT assay | COLO 205 (human colon carcinoma) | Concentration-dependent inhibition | [2] |
| Picroside I | MTT assay | HEP G2 (human hepatocellular carcinoma) | Concentration-dependent inhibition | [2] |
| Picroside II | MTT assay | HEP G2 (human hepatocellular carcinoma) | Concentration-dependent inhibition | [2] |
Structural Activity Relationship (SAR) Insights
Based on the available data, the following SAR insights can be drawn:
-
The Cinnamate Moiety: The nature and substitution pattern of the cinnamoyl group at the C6' position of the glucose moiety significantly influence the biological activity.
-
The stereochemistry of the double bond in the cinnamoyl group (trans in Picroside I vs. cis in Picroside II) appears to affect the cytotoxic and hepatoprotective activities.[1][2]
-
Substitution on the phenyl ring of the cinnamoyl group can enhance hepatoprotective activity. For instance, derivatives with electron-withdrawing groups like fluorine and chlorine at the para-position showed stronger protective effects against oxidative stress-induced cell death than the parent compound and the reference drug silybin.
-
-
The Iridoid Core: The iridoid core structure is essential for the biological activity of this class of compounds. However, specific modifications to this core and their impact on activity are not well-documented in the provided search results.
-
The Glucose Moiety: The glucose unit plays a crucial role in the solubility and pharmacokinetic properties of these molecules. Modifications to the glucose, other than the C6' position, have not been extensively studied in the context of SAR.
Signaling Pathways and Mechanisms of Action
This compound and its analogues exert their therapeutic effects by modulating various signaling pathways involved in inflammation, apoptosis, and oxidative stress.
1. Inhibition of Inflammatory Pathways:
Picroside II has been shown to suppress inflammatory responses by inhibiting the Toll-like receptor 4 (TLR4)/NF-κB and MAPK signaling pathways.[3][4] Upon activation by stimuli like lipopolysaccharide (LPS), TLR4 triggers a downstream cascade that leads to the activation of NF-κB and MAPKs (p38, JNK, ERK). This results in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Picroside II can downregulate the expression of TLR4 and inhibit the phosphorylation of key proteins in these pathways, thereby reducing the inflammatory response.[3][4]
2. Modulation of Apoptotic Pathways:
Picroside analogues can also protect cells from apoptosis. The specific mechanisms are not fully elucidated in the provided results but likely involve the regulation of pro- and anti-apoptotic proteins.
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of Picroside analogues on cancer cell lines such as HEP G2 and COLO 205.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2.3 x 10^5 cells/0.1 mL and incubate for 24 hours.
-
Compound Treatment: Add various concentrations of the test compounds (e.g., 10, 20, 40, and 100 µg/mL) to the wells. A control group with DMSO (0.1% v/v in PBS) is also included.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3 hours.
-
Trypan Blue Staining: Add 0.1 mL of trypan blue to each well and mix.
-
Cell Counting: Count the total number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Data Analysis: Calculate the percentage of viable cells for each concentration and determine the IC50 value.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. ijbpas.com [ijbpas.com]
- 3. Picroside II protects rat kidney against ischemia/reperfusion-induced oxidative stress and inflammation by the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picroside II suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Picroside IV and Silymarin for Liver Protection: A Guide for Researchers
For researchers and drug development professionals, the quest for effective hepatoprotective agents is a continuous endeavor. This guide provides a detailed, evidence-based comparison of two prominent natural compounds, Picroside IV and Silymarin, for their liver-protective properties. While direct head-to-head experimental data for this compound is limited, this guide draws upon available data for Picroside II and Picroliv, a standardized extract of Picrorhiza kurroa containing picrosides, to offer a comparative analysis against the well-established hepatoprotective agent, Silymarin.
At a Glance: Key Hepatoprotective Attributes
| Feature | This compound (inferred from Picroside II and Picroliv data) | Silymarin |
| Primary Mechanism | Antioxidant, Anti-inflammatory | Antioxidant, Anti-inflammatory, Antifibrotic |
| Key Signaling Pathways | Inhibition of NF-κB, Activation of Nrf2 | Activation of Nrf2, Inhibition of NF-κB |
| Effect on Liver Enzymes | Significant reduction in ALT and AST | Significant reduction in ALT and AST |
| Antioxidant Activity | Increases GSH and Catalase levels, Reduces MDA | Increases GSH and SOD levels, Reduces MDA |
| Clinical Evidence | Primarily preclinical | Extensive preclinical and clinical studies |
Quantitative Performance in Hepatotoxicity Models
The following tables summarize the quantitative data from a preclinical study comparing the efficacy of Picroliv (a standardized extract containing Picroside I and Kutkoside) and Silymarin in a carbon tetrachloride (CCl4)-induced hepatotoxicity model in mice. This data provides a valuable, albeit indirect, comparison for this compound.
Table 1: Effect on Serum Liver Enzymes
| Treatment Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) | ALP (U/L) |
| Normal Control | - | 35.17 ± 2.17 | 85.17 ± 4.13 | 110.5 ± 5.52 |
| CCl4 Control | - | 285.3 ± 15.2 | 345.2 ± 18.3 | 215.3 ± 10.8** |
| Picroliv | 50 | 110.2 ± 8.1 | 155.4 ± 9.2 | 145.2 ± 7.3 |
| Picroliv | 100 | 75.8 ± 5.9 | 115.8 ± 7.1 | 125.8 ± 6.1 |
| Silymarin | 50 | 125.7 ± 9.3 | 170.3 ± 10.1 | 155.7 ± 8.2 |
| Silymarin | 100 | 85.4 ± 6.8 | 130.1 ± 8.5 | 135.4 ± 7.5 |
*Values are expressed as mean ± SEM. **P<0.001 compared to Normal Control. P<0.001 compared to CCl4 Control. Data adapted from a study by Singh et al. (2012).
Table 2: Effect on Hepatic Antioxidant Markers
| Treatment Group | Dose (mg/kg) | MDA (nmol/mg protein) | GSH (μmol/mg protein) | Catalase (U/mg protein) |
| Normal Control | - | 1.25 ± 0.11 | 8.52 ± 0.43 | 25.17 ± 1.21 |
| CCl4 Control | - | 4.82 ± 0.25 | 3.15 ± 0.18 | 12.35 ± 0.68** |
| Picroliv | 50 | 2.18 ± 0.15 | 6.28 ± 0.31 | 18.28 ± 0.91 |
| Picroliv | 100 | 1.85 ± 0.12 | 7.15 ± 0.38 | 21.15 ± 1.05 |
| Silymarin | 50 | 2.45 ± 0.18 | 5.85 ± 0.29 | 17.45 ± 0.85 |
| Silymarin | 100 | 2.05 ± 0.14 | 6.82 ± 0.35 | 20.82 ± 1.01 |
*Values are expressed as mean ± SEM. **P<0.001 compared to Normal Control. P<0.001 compared to CCl4 Control. Data adapted from a study by Singh et al. (2012).
Mechanistic Insights: Signaling Pathways
Both this compound and Silymarin exert their hepatoprotective effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.
This compound: Anti-inflammatory Action via NF-κB Inhibition
Picroside II, a major constituent of Picroliv alongside Picroside I, has been shown to inhibit the NF-κB signaling pathway.[1] This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Caption: this compound inhibits the NF-κB signaling pathway.
Silymarin: Antioxidant Response via Nrf2 Activation
Silymarin is a well-documented activator of the Nrf2 signaling pathway.[2][3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Upon activation by Silymarin, Nrf2 translocates to the nucleus and initiates the transcription of genes encoding for antioxidant enzymes like SOD and GSH, thereby bolstering the cellular defense against oxidative stress.
Caption: Silymarin activates the Nrf2 antioxidant pathway.
Experimental Protocols: A Reproducible Model of Hepatotoxicity
The data presented in this guide was primarily generated using a well-established model of CCl4-induced hepatotoxicity in mice. The following is a generalized protocol for this model.
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model
Objective: To induce acute liver injury in mice to evaluate the hepatoprotective effects of test compounds.
Animals: Male Swiss albino mice (25-30 g) are typically used. Animals are acclimatized for at least one week before the experiment.
Materials:
-
Carbon tetrachloride (CCl4)
-
Olive oil or corn oil (vehicle)
-
Test compounds (this compound/Picroliv, Silymarin)
-
Saline solution
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Blood collection tubes
-
Centrifuge
-
Spectrophotometer
-
Reagents for ALT, AST, ALP, MDA, GSH, and Catalase assays
Procedure:
-
Animal Grouping: Animals are randomly divided into the following groups (n=6-8 per group):
-
Group 1 (Normal Control): Receives only the vehicle (e.g., olive oil).
-
Group 2 (CCl4 Control): Receives CCl4 to induce liver injury.
-
Group 3 (Test Compound Low Dose + CCl4): Pre-treated with a low dose of the test compound before CCl4 administration.
-
Group 4 (Test Compound High Dose + CCl4): Pre-treated with a high dose of the test compound before CCl4 administration.
-
Group 5 (Reference Drug + CCl4): Pre-treated with a known hepatoprotective agent (e.g., Silymarin) before CCl4 administration.
-
-
Dosing Regimen:
-
The test compounds and reference drug are typically administered orally (p.o.) once daily for a period of 7 to 14 days.
-
On the last day of pre-treatment, a single dose of CCl4 (e.g., 1-2 mL/kg, diluted 1:1 in olive oil) is administered intraperitoneally (i.p.) or orally to induce hepatotoxicity. The normal control group receives an equivalent volume of the vehicle.
-
-
Sample Collection:
-
Approximately 24-48 hours after CCl4 administration, animals are anesthetized.
-
Blood is collected via cardiac puncture for the separation of serum.
-
The liver is excised, weighed, and a portion is homogenized for biochemical analysis, while another portion is fixed in 10% formalin for histopathological examination.
-
-
Biochemical Analysis:
-
Serum levels of ALT, AST, and ALP are measured using standard enzymatic assay kits.
-
Liver homogenates are used to determine the levels of MDA (as a marker of lipid peroxidation), GSH (a key antioxidant), and Catalase activity using spectrophotometric methods.
-
-
Histopathological Examination:
-
Formalin-fixed liver tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
The liver sections are examined under a microscope for signs of necrosis, inflammation, and fatty changes.
-
Workflow Diagram:
Caption: Workflow for CCl4-induced hepatotoxicity studies.
Conclusion and Future Directions
Both this compound (based on evidence from related compounds) and Silymarin demonstrate significant hepatoprotective potential, primarily through their antioxidant and anti-inflammatory properties. The available comparative data suggests that Picroliv exhibits efficacy comparable, and in some instances superior, to Silymarin in mitigating CCl4-induced liver damage in preclinical models.
For researchers and drug development professionals, these findings underscore the therapeutic promise of both compounds. However, to establish a definitive head-to-head comparison, further studies are warranted that directly evaluate the efficacy of purified this compound against Silymarin using standardized experimental models. Future research should also focus on elucidating the detailed molecular interactions of this compound within the NF-κB and other relevant signaling pathways to fully understand its mechanism of action. Such studies will be instrumental in advancing the development of these natural compounds as effective therapies for liver diseases.
References
Safety Operating Guide
Personal protective equipment for handling Picroside IV
Essential Safety and Handling Guide for Picroside IV
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides comprehensive, immediate safety and logistical information for handling this compound, including personal protective equipment (PPE), operational plans, and disposal procedures.
Hazard Identification and Classification
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It is essential to understand its hazards to implement appropriate safety measures.
| Identifier | Value | Source |
| CAS Number | 211567-04-3 | [1][2][3][4] |
| Molecular Formula | C24H28O12 | [1][2][3] |
| Molecular Weight | 508.47 g/mol | [1][3] |
| GHS Classification | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 | [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the most critical step in mitigating exposure risks when handling this compound.
| Protection Type | Required PPE | Guidelines and Best Practices |
| Eye Protection | Safety goggles with side-shields | Ensure a snug fit to protect against splashes.[1] In case of eye contact, immediately flush with large amounts of water and seek medical attention.[1] |
| Hand Protection | Protective, chemical-resistant gloves | Avoid skin contact.[1] Wash hands thoroughly after handling.[1] If skin contact occurs, rinse the area with plenty of water and remove contaminated clothing.[1] |
| Body Protection | Impervious clothing or lab coat | Wear to prevent skin exposure.[1] Ensure it is kept clean and stored separately from personal clothing. |
| Respiratory Protection | Suitable respirator | Use when there is a risk of inhaling dust or aerosols, especially when handling the powder form.[1] Ensure adequate ventilation in the work area.[1] |
Operational and Disposal Plans: A Step-by-Step Guide
Following a structured workflow is essential for minimizing risks associated with the handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound.
Detailed Protocols
1. Safe Handling and Storage
-
Handling: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid the formation of dust and aerosols.[1] Do not eat, drink, or smoke in the handling area.[1]
-
Storage: Keep the container tightly sealed.[1] Store in a cool, well-ventilated place away from direct sunlight and sources of ignition.[1] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1][4]
2. Spill Cleanup Procedure In the event of a spill, follow these steps immediately:
-
Evacuate: Evacuate non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage. Keep the substance away from drains and water courses.[1]
-
Absorb: For solutions, use a finely-powdered, liquid-binding material like diatomite to absorb the spill.[1] For powder spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontaminate: Scrub the affected surfaces and equipment with alcohol.[1]
-
Dispose: Collect all contaminated materials in a suitable, sealed container for disposal according to approved waste disposal procedures.[1]
3. First Aid Measures
-
If Swallowed: Call a poison center or doctor immediately if you feel unwell.[1] Rinse the mouth with water.[1]
-
Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with large amounts of water.[1]
-
Eye Contact: Remove contact lenses if present. Flush eyes immediately with large amounts of water, separating the eyelids with fingers to ensure adequate flushing.[1] Seek prompt medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
4. Disposal Plan
Dispose of this compound and any contaminated materials through an approved waste disposal plant.[1] It is crucial to prevent its release into the environment due to its high toxicity to aquatic life.[1] Always follow local, state, and federal regulations for chemical waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
